3-Amino-4-bromo-6-chloropyridazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-chloropyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOWNGCSUSKHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621663 | |
| Record name | 4-Bromo-6-chloropyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446273-59-2 | |
| Record name | 4-Bromo-6-chloropyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-bromo-6-chloropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-4-bromo-6-chloropyridazine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-bromo-6-chloropyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctionalized pyridazine core serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of novel kinase and phosphodiesterase inhibitors.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a comprehensive reference for researchers.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 446273-59-2 | [1] |
| Molecular Formula | C4H3BrClN3 | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Appearance | Light brown to brown powder | [2] |
| Boiling Point | 385.4 ± 37.0 °C (Predicted) | [3] |
| Density | 1.960 g/cm³ | [2] |
| Flash Point | 186.9 ± 26.5 °C (Predicted) | [3] |
| pKa | 1.93 ± 0.10 (Predicted) | [2] |
| LogP | 2.09 (Predicted) |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Predicted δ (ppm): 7.46-7.61 (m, 1H), 5.31-5.63 (m, 2H) | [4] |
| ¹³C NMR | Predicted chemical shifts would be significantly affected by the electronegative bromine and chlorine atoms, with C4 and C6 resonating at a lower field. | [5] |
| IR (cm⁻¹) | 3300-3500 (N-H Stretch), 3000-3100 (Aromatic C-H Stretch), 1550-1650 (C=N Stretch), 1250-1350 (C-N Stretch), 600-800 (C-Cl Stretch), 500-600 (C-Br Stretch) | [5] |
| Mass Spec. | The molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine and chlorine. Monoisotopic Mass: 206.91989 Da. | [5] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the direct bromination of 3-amino-6-chloropyridazine.
Experimental Protocol: Synthesis via Direct Bromination
Materials:
-
3-amino-6-chloropyridazine
-
Bromine
-
Sodium bicarbonate
-
Methanol
-
Ethyl acetate
-
Hexane
-
Water
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (2.0 eq) in methanol, slowly add bromine (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Filter the reaction mixture and add water to the filtrate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Yields: Reported yields for this reaction vary, with some protocols achieving up to 99%.[6]
Applications in Drug Discovery
The strategic placement of amino, bromo, and chloro substituents on the pyridazine ring makes this compound a highly versatile intermediate for the synthesis of potent and selective inhibitors of various drug targets.
Kinase Inhibitors
Derivatives of this compound have shown significant promise as kinase inhibitors, particularly in the context of cancer therapy. The core structure serves as a scaffold for the development of compounds targeting kinases involved in cell cycle regulation and oncogenic signaling pathways. For instance, derivatives have demonstrated nanomolar inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).
Table 3: Reported Biological Activity of this compound Derivatives
| Target Kinase | Derivative Type | Reported Activity | Reference |
| FLT3-ITD | Imidazo[1,2-b]pyridazine | Nanomolar IC50 values | [7] |
Phosphodiesterase 10A (PDE10A) Inhibitors
This compound is a key precursor in the synthesis of novel and potent inhibitors of phosphodiesterase 10A (PDE10A).[2] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[8] It is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating basal ganglia function. Inhibition of PDE10A is a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.
Signaling Pathways and Experimental Workflows
PDE10A Signaling in Medium Spiny Neurons
The following diagram illustrates the role of PDE10A in modulating the direct and indirect pathways of the basal ganglia, which are critical for motor control. PDE10A inhibitors, derived from this compound, can influence these pathways by increasing the levels of cAMP and cGMP.
In Vitro Kinase Inhibition Assay Workflow
The following diagram outlines a typical experimental workflow for evaluating the inhibitory activity of a pyridazine derivative, synthesized from this compound, against a target kinase.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (specific to the kinase)
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable curve-fitting software.
Conclusion
This compound is a pivotal chemical intermediate with significant applications in modern drug discovery. Its versatile reactivity allows for the efficient synthesis of diverse compound libraries targeting critical enzymes such as kinases and phosphodiesterases. The data and protocols presented in this guide are intended to facilitate further research and development of novel therapeutics based on this valuable pyridazine scaffold.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 446273-59-2 [chemicalbook.com]
- 3. This compound | CAS#:446273-59-2 | Chemsrc [chemsrc.com]
- 4. This compound, CAS No. 446273-59-2 - iChemical [ichemical.com]
- 5. This compound | 446273-59-2 | Benchchem [benchchem.com]
- 6. uniprot.org [uniprot.org]
- 7. Buy this compound | 446273-59-2 [smolecule.com]
- 8. Isolation and characterization of a dual-substrate phosphodiesterase gene family: PDE10A - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-bromo-6-chloropyridazine is a halogenated pyridazine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its trifunctional nature, possessing amino, bromo, and chloro substituents, offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as an intermediate in the development of targeted therapeutics. Detailed experimental protocols and visualizations of relevant biological pathways are included to support researchers in their drug development endeavors.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white, off-white, or light brown to brown crystalline powder.[1][2][3] It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, using appropriate personal protective equipment, including gloves and safety goggles.[4] For long-term storage, it should be kept in a tightly sealed container in a refrigerator.[5][6]
| Property | Value | Source(s) |
| CAS Number | 446273-59-2 | [7][8][9] |
| Molecular Formula | C₄H₃BrClN₃ | [7][8][9] |
| Molecular Weight | 208.44 g/mol | [7][8] |
| Appearance | White to off-white or light brown to brown crystalline powder | [1][2][3] |
| Purity | Typically ≥97% | |
| Melting Point | Not experimentally determined in the searched literature. | |
| Boiling Point (Predicted) | 385.4 ± 37.0 °C at 760 mmHg | [8] |
| Flash Point (Predicted) | 186.865 °C | [8] |
| Density (Predicted) | 1.960 g/cm³ | [8] |
| Storage Temperature | 2-8°C (Refrigerator) | [5][6] |
Spectral Data (Predicted/Expected)
| Spectroscopy | Expected Characteristics | Source(s) |
| ¹H NMR | Aromatic proton signal and a broad singlet for the amino group protons. | [10] |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyridazine ring, influenced by the halogen and amino substituents. | [11] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine. The exact mass is 206.919876. | [8] |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (amino group), C-H stretching (aromatic ring), C=N, C-N, C-Br, and C-Cl bonds. | [12] |
Synthesis and Reactivity
The most commonly cited method for the synthesis of this compound is the direct bromination of 6-chloropyridazin-3-amine.
Experimental Protocol: Synthesis via Bromination
This protocol is adapted from literature procedures.
Materials:
-
6-Chloropyridazin-3-amine
-
Bromine (Br₂)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Methanol (MeOH) or other appropriate solvent
-
Ethyl acetate
-
Hexane
-
Water
Procedure:
-
In a round-bottom flask, dissolve 6-chloropyridazin-3-amine and sodium bicarbonate in methanol.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add bromine dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture.
-
To the filtrate, add water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield this compound.[1]
Reactivity and Use in Cross-Coupling Reactions
The bromine and chlorine atoms on the pyridazine ring are amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. This allows for the introduction of a wide range of substituents at the 4- and 6-positions, making it a key intermediate for building molecular complexity. The amino group also provides a handle for further derivatization.
Applications in Drug Discovery
This compound is a valuable scaffold for the development of inhibitors targeting various enzymes implicated in disease, particularly in oncology and neurology.
Kinase Inhibitors
The pyridazine core is a common feature in many kinase inhibitors. By modifying the substituents on the this compound scaffold, researchers can develop potent and selective inhibitors of various kinases involved in cancer cell proliferation and survival.[13][14][15]
Phosphodiesterase 10A (PDE10A) Inhibitors
PDE10A is a key enzyme in the regulation of cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways, particularly in the brain.[4][16] Inhibitors of PDE10A are being investigated as potential therapeutics for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[17][18][19] this compound serves as a crucial starting material for the synthesis of novel PDE10A inhibitors.[3]
SMARCA2/SMARCA4 Inhibitors
SMARCA2 and SMARCA4 are ATP-dependent helicases that are the catalytic subunits of the SWI/SNF chromatin remodeling complex.[20][21][22] This complex plays a critical role in regulating gene expression, and its dysregulation is implicated in various cancers.[23][24] this compound has been identified as a promising scaffold for the development of inhibitors targeting these epigenetic regulators.
Signaling Pathways and Experimental Workflows
PDE10A Signaling Pathway
The following diagram illustrates the role of PDE10A in regulating cAMP/cGMP signaling pathways. Inhibition of PDE10A by compounds derived from this compound would lead to an increase in intracellular cAMP and cGMP levels, thereby modulating downstream signaling cascades.
Caption: PDE10A-mediated regulation of cAMP/cGMP signaling.
SMARCA2/SMARCA4 Chromatin Remodeling Workflow
This diagram illustrates the general workflow for identifying inhibitors of the SMARCA2/SMARCA4 chromatin remodeling complex, a process where derivatives of this compound could be screened.
Caption: Workflow for SMARCA2/SMARCA4 inhibitor discovery.
General Kinase Inhibition Assay Workflow
The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors, a key application for compounds synthesized from this compound.
Caption: General workflow for kinase inhibition assays.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its versatile reactivity allows for the exploration of a broad chemical space, leading to the discovery of potent and selective inhibitors of various drug targets. This technical guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate further research and development in the field of medicinal chemistry. The provided experimental outlines and pathway visualizations serve as a practical resource for scientists engaged in the design and synthesis of next-generation therapeutics.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS 446273-59-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the significance of protein kinases in cellular signaling? | AAT Bioquest [aatbio.com]
- 6. This compound | 446273-59-2 [chemicalbook.com]
- 7. This compound | CAS#:446273-59-2 | Chemsrc [chemsrc.com]
- 8. echemi.com [echemi.com]
- 9. scbt.com [scbt.com]
- 10. This compound, CAS No. 446273-59-2 - iChemical [ichemical.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound | 446273-59-2 | Benchchem [benchchem.com]
- 13. longdom.org [longdom.org]
- 14. The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. PDE10A - Wikipedia [en.wikipedia.org]
- 17. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 18. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum | MDPI [mdpi.com]
- 19. jneurosci.org [jneurosci.org]
- 20. biorxiv.org [biorxiv.org]
- 21. High expression of SMARCA4 or SMARCA2 is frequently associated with an opposite prognosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SMARCA4: Implications of an altered chromatin-remodeling gene for cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Study of chromatin remodeling genes implicates SMARCA4 as a putative player in oncogenesis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SMARCA4 gene: MedlinePlus Genetics [medlineplus.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-bromo-6-chloropyridazine
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of 3-Amino-4-bromo-6-chloropyridazine. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Physicochemical Properties
This compound is a halogenated pyridazine derivative with the molecular formula C4H3BrClN3. Its chemical structure and properties make it a valuable intermediate in organic synthesis, particularly in the development of therapeutic agents.
Quantitative Physicochemical Data
The table below summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for rigorous applications.
| Property | Value | Source |
| Molecular Formula | C4H3BrClN3 | [1][2] |
| Molecular Weight | 208.44 g/mol | [1][2] |
| CAS Number | 446273-59-2 | [1][2] |
| Physical Form | Solid | [3][4] |
| Boiling Point (Predicted) | 385.4 ± 37.0 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 2.0 ± 0.1 g/cm³ | [5] |
| Flash Point (Predicted) | 186.9 ± 26.5 °C | [1][2] |
| Refractive Index (Predicted) | 1.660 | [1][2] |
| LogP (Predicted) | 2.09 | [5] |
| Polar Surface Area (PSA) | 51.8 Ų | [1][2] |
| Exact Mass | 206.919876 u | [1][2] |
Experimental Protocols
The synthesis of this compound is a critical process for its application in further chemical synthesis. Below is a detailed methodology for its preparation.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the bromination of 3-amino-6-chloropyridazine.
Materials:
-
3-amino-6-chloropyridazine
-
Bromine (Br2)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Hexane
-
Water
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1 equivalent) and sodium bicarbonate (2 equivalents) in methanol, slowly add bromine (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
To the filtrate, add water and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to yield this compound.
Analytical Characterization
While specific experimental spectra for this compound are not widely published, the following are the expected analytical characteristics:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton on the pyridazine ring is expected to appear as a singlet in the aromatic region (δ 7.0-8.5 ppm). The protons of the amino group will likely appear as a broad singlet (δ 5.0-6.0 ppm), with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: Distinct signals are expected for the four carbon atoms of the pyridazine ring. The carbons attached to the electronegative bromine and chlorine atoms (C4 and C6) are expected to resonate at a lower field.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino group (3300-3500 cm⁻¹), C-H stretching of the aromatic ring (3000-3100 cm⁻¹), C=N stretching of the pyridazine ring (1550-1650 cm⁻¹), and C-Br and C-Cl stretches (500-800 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern for the molecular ion will be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Biological Activity and Signaling Pathways
This compound is a key building block in the synthesis of inhibitors for phosphodiesterase 10A (PDE10A).[6] PDE10A is an enzyme that plays a crucial role in regulating cyclic nucleotide signaling pathways in the brain.[7]
Role of PDE10A in Signal Transduction
PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular signaling cascades.[7][8] By breaking down these cyclic nucleotides, PDE10A modulates the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).[9]
In the brain, PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region for motor control, cognition, and mood regulation.[7][9] Inhibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP, thereby enhancing the signaling of pathways regulated by these second messengers.[7][10] This modulation of neuronal signaling has therapeutic potential for treating neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[7]
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
PDE10A Signaling Pathway and Inhibition
This diagram illustrates the role of PDE10A in cyclic nucleotide signaling and the effect of its inhibition.
Caption: Simplified signaling pathway of PDE10A and the mechanism of its inhibition.
References
- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 446273-59-2 [sigmaaldrich.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CAS#:446273-59-2 | Chemsrc [chemsrc.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. genecards.org [genecards.org]
- 9. jneurosci.org [jneurosci.org]
- 10. A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-4-bromo-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 3-Amino-4-bromo-6-chloropyridazine. This pyridazine derivative is a key intermediate in the synthesis of novel therapeutic agents, particularly inhibitors of phosphodiesterase 10A (PDE10A).
Chemical Structure and IUPAC Name
The chemical compound with the common name this compound is a heterocyclic aromatic compound. Its structure consists of a pyridazine ring substituted with an amino group at position 3, a bromine atom at position 4, and a chlorine atom at position 6.
IUPAC Name: 4-bromo-6-chloropyridazin-3-amine[1][2]
Alternative Names: 4-Bromo-6-chloro-3-pyridazinylamine, (4-Bromo-6-chloropyridazin-3-yl)amine[2]
Chemical Structure:
Figure 1: Chemical structure of 4-bromo-6-chloropyridazin-3-amine.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This data is essential for its identification, characterization, and use in synthetic chemistry.
Table 1: General and Physicochemical Properties
| Property | Value |
| CAS Number | 446273-59-2[2][3] |
| Molecular Formula | C₄H₃BrClN₃[2][3] |
| Molecular Weight | 208.44 g/mol [2][3] |
| Appearance | White or off-white crystalline powder |
| Boiling Point | 385.4 ± 37.0 °C (Predicted)[4][5] |
| Density | 1.960 g/cm³[4] |
| InChI Key | FGOWNGCSUSKHQI-UHFFFAOYSA-N[1] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.54 (s, 1H, Ar-H), 5.35 (br s, 2H, -NH₂)[6] |
| IR (cm⁻¹) | 3300-3500 (N-H stretch), 3000-3100 (aromatic C-H stretch), 1550-1650 (C=N stretch), 600-800 (C-Cl stretch), 500-600 (C-Br stretch)[7] |
| Mass Spectrum (m/z) | [M+H]⁺ at 207.9, showing a characteristic isotopic pattern for bromine and chlorine.[8] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the bromination of 3-amino-6-chloropyridazine. Below is a detailed experimental protocol based on published methods.
Reaction Scheme:
- Br₂

Figure 2: Synthesis of this compound.
Materials:
-
3-amino-6-chloropyridazine
-
Bromine (Br₂)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure:
-
To a stirred solution of 3-amino-6-chloropyridazine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in methanol, add bromine (1.0 to 1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-20 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Add water to the filtrate and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Experimental Workflow Diagram:
Caption: Experimental workflow for the synthesis of this compound.
Biological Relevance and Signaling Pathways
This compound is a critical building block for the synthesis of phosphodiesterase 10A (PDE10A) inhibitors. PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling.
PDE10A Signaling Pathway:
PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, the intracellular levels of these second messengers increase, leading to the modulation of downstream signaling cascades. This is particularly relevant in the context of dopamine signaling in the brain.
-
Direct Pathway (D1 Receptors): Increased cAMP levels in D1 receptor-expressing neurons enhance the activity of Protein Kinase A (PKA), leading to the potentiation of this pathway.
-
Indirect Pathway (D2 Receptors): In D2 receptor-expressing neurons, elevated cAMP levels can counteract the inhibitory effect of D2 receptor activation, thereby modulating the indirect pathway.
The dual regulation of these pathways by PDE10A inhibitors makes them promising therapeutic targets for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.
Signaling Pathway Diagram:
Caption: Simplified PDE10A signaling pathway and the role of its inhibitors.
References
- 1. This compound | 446273-59-2 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. This compound | CAS#:446273-59-2 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 446273-59-2 | Benchchem [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Biological Activity of Halogenated Pyridazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The introduction of halogen atoms onto the pyridazine scaffold can profoundly influence the physicochemical properties of the molecules, such as lipophilicity, electronic character, and metabolic stability, often leading to enhanced biological activity. This technical guide provides a comprehensive overview of the biological activities of halogenated pyridazine derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.
Anticancer Activity
Halogenated pyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several halogenated pyridazine derivatives have been identified as potent inhibitors of VEGFR-2.
.
Table 1: Anticancer Activity and VEGFR-2 Inhibition of Selected Halogenated Pyridazine Derivatives
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |
| 1a | 6-chloro | HCT-116 (Colon) | 33.7 | 0.92 (91.5% inhibition at 10 µM) | [1] |
| 1b | 6-chloro | MCF-7 (Breast) | 21.2 | 0.89 (89.6% inhibition at 10 µM) | [1] |
| 2a | 4-chloro | HepG2 (Liver) | 4.34 | 0.13 | [2] |
| 2b | 4-chloro | MCF-7 (Breast) | 10.29 | 0.13 | [2] |
| 3 | 6-chloro | MDA-MB-231 (Breast) | Not specified | Not specified | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Modulation of Signaling Pathways
Halogenated pyridazines have been shown to interfere with critical intracellular signaling pathways that are often dysregulated in cancer.
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a key stress-activated protein kinase pathway involved in regulating apoptosis, inflammation, and cell proliferation. Some pyridazine derivatives have been shown to modulate this pathway.
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers.
Antimicrobial Activity
Halogenated pyridazine derivatives have demonstrated significant activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The presence and position of the halogen substituent often play a crucial role in determining the potency and spectrum of antimicrobial activity.
Table 2: Antimicrobial Activity of Selected Halogenated Pyridazine and Pyrrolopyrimidine Derivatives
| Compound ID | Halogen Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 4a | 4-bromo (pyrrolopyrimidine) | Staphylococcus aureus | 8 | [4] |
| 4b | 4-iodo (pyrrolopyrimidine) | Staphylococcus aureus | 8 | [4] |
| 5a | 2,4-dichloro-5-fluoro (pyrimidine) | Staphylococcus aureus | 50 | [5] |
| 5b | 5-bromo-2,4-dichloro (pyrrolopyrimidine) | Staphylococcus aureus | 50 | [5] |
| 6 | Chloro derivatives | Escherichia coli | 0.892–3.744 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of halogenated pyridazine derivatives.
Synthesis of Halogenated Pyridazine Derivatives
A common precursor for many biologically active pyridazine derivatives is 6-chloropyridazin-3-amine.
Protocol 1: Synthesis of 6-chloropyridazin-3-amine
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazine in a 2.0 M solution of ammonia in methanol.
-
Reaction Conditions: Heat the mixture in a sealed vessel at 130°C for 96 hours.
-
Work-up: After cooling, add water to the reaction mixture and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield 6-chloropyridazin-3-amine as a white solid.[6]
In Vitro Anticancer Activity Assessment
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated pyridazine derivatives (typically in a range of 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7][8]
References
- 1. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Kinase Inhibition Mechanism of 3-Amino-4-bromo-6-chloropyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-bromo-6-chloropyridazine has emerged as a critical scaffold in medicinal chemistry, particularly in the development of potent kinase inhibitors for therapeutic applications. While the parent compound itself is primarily utilized as a versatile building block, its derivatives have demonstrated significant inhibitory activity against a range of kinases implicated in cancer and other diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound-based kinase inhibitors, with a focus on their role as competitive ATP antagonists. The guide details the binding modes, summarizes key quantitative data for a potent derivative, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Competitive ATP Inhibition
Derivatives of this compound primarily function as competitive inhibitors of ATP at the kinase active site.[1] The core pyridazine structure serves as a hinge-binding motif, a crucial interaction for anchoring the inhibitor within the ATP-binding pocket of the kinase. The key structural features contributing to this mechanism are:
-
Pyridazine Ring: The nitrogen atoms of the pyridazine ring form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[1]
-
3-Amino Group: The amino group at the 3-position acts as a hydrogen bond donor, further stabilizing the inhibitor-kinase complex.[1]
-
Halogen Atoms (Bromine and Chlorine): The bromine and chlorine substituents at the 4- and 6-positions, respectively, are crucial for enhancing binding affinity through halogen bonding interactions with backbone carbonyl groups in the active site.[1] These interactions contribute to the potency and selectivity of the inhibitors.
This multi-point interaction model leads to a high binding affinity and prolonged residence time on the target kinase, effectively blocking the phosphorylation of downstream substrates and disrupting aberrant signaling pathways.
Targeted Kinases and Signaling Pathways
Research has demonstrated that derivatives of this compound can be tailored to inhibit various kinases, including:
-
Fms-like Tyrosine Kinase 3 (FLT3): Particularly the internal tandem duplication (ITD) mutant (FLT3-ITD), a key driver in acute myeloid leukemia (AML).[1] Inhibition of FLT3-ITD blocks downstream signaling pathways, including the STAT5 and MAPK/ERK pathways, leading to the suppression of proliferation and induction of apoptosis in AML cells.
-
c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family involved in stress responses, inflammation, and apoptosis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.
-
Interleukin-2-inducible T-cell Kinase (ITK): A crucial enzyme in T-cell signaling, making it a target for autoimmune diseases and T-cell malignancies.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a potent imidazo[1,2-b]pyridazine derivative of this compound, compound 34f , against FLT3 kinase.
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) | Reference |
| 34f | FLT3-ITD | 4 | MV4-11 (FLT3-ITD positive) | 7 | [1] |
| FLT3-D835Y | 1 | MOLM-13 (FLT3-ITD positive) | 9 | [1] | |
| MOLM-13 (FLT3-ITD-D835Y mutant) | 4 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of kinase inhibitors. Below are representative protocols for in vitro kinase inhibition and cellular phosphorylation assays.
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay biochemically quantifies the inhibitory effect of a compound on the enzymatic activity of a purified kinase.
1. Reagents and Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
FLT3 substrate (e.g., a synthetic peptide)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque assay plates
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the FLT3 enzyme and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the FLT3 substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cellular FLT3 Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the autophosphorylation of FLT3 and the phosphorylation of its downstream targets in intact cells.
1. Reagents and Materials:
-
FLT3-dependent AML cell line (e.g., MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
2. Procedure:
-
Seed MV4-11 cells in culture plates and allow them to grow to the desired density.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-FLT3).
-
Quantify the band intensities using densitometry to determine the concentration-dependent inhibition of phosphorylation.
Visualizations
FLT3 Signaling Pathway and Inhibition
Caption: FLT3-ITD signaling pathway and the point of inhibition by this compound derivatives.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A generalized experimental workflow for the evaluation of kinase inhibitors derived from this compound.
References
The Pyridazine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its high dipole moment, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems, have established it as a privileged scaffold in the design and development of novel therapeutic agents.[4][5][6] This technical guide provides a comprehensive overview of the role of the pyridazine core in medicinal chemistry, detailing its synthesis, diverse pharmacological applications, and the underlying mechanisms of action.
Physicochemical Properties and Synthetic Strategies
The pyridazine ring's distinct electronic distribution, arising from the presence of two adjacent nitrogen atoms, imparts it with specific properties that are advantageous in drug design. These include increased polarity and water solubility compared to its carbocyclic analog, benzene, which can lead to improved pharmacokinetic profiles.[5][7] The nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[4]
A variety of synthetic strategies have been developed to access the pyridazine core and its derivatives. A common and versatile method involves the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine or its derivatives.[8] Other notable methods include aza-Diels-Alder reactions and multicomponent reactions, which offer efficient and modular approaches to constructing this heterocyclic system.[3]
Diverse Pharmacological Activities
Pyridazine and its derivatives exhibit a remarkably broad spectrum of biological activities, underscoring their therapeutic potential across various disease areas.[1][2][3][9][10]
Anti-inflammatory and Analgesic Properties
A significant number of pyridazine-containing compounds have demonstrated potent anti-inflammatory and analgesic effects.[1][3][10] For instance, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and their propanamide analogs have shown significant analgesic activity in preclinical models, with some compounds being more potent than aspirin.[6][10] These compounds often exert their effects by inhibiting key inflammatory mediators.[7][11]
Anticancer Activity
The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer.[12][13][14][15][16] Pyrimido-pyridazine derivatives, for example, have shown significant antitumor activity against breast cancer cell lines by inducing apoptosis and arresting the cell cycle.[4][14][17] One of the key mechanisms targeted by pyridazine-based inhibitors is the metabolic enzyme Glutaminase 1 (GLS1), which is crucial for the survival and proliferation of many cancer cells.[12][18][19][20]
Acetylcholinesterase (AChE) Inhibition
Derivatives of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[1][21][22] Structural modifications of this pyridazine core have led to the development of highly potent and selective AChE inhibitors.[1][21]
Other Therapeutic Areas
Beyond these key areas, pyridazine derivatives have shown promise as cardiovascular agents, antimicrobials, anticonvulsants, and antihypertensives.[1][2][3][9] The versatility of the pyridazine core allows for fine-tuning of its pharmacological properties through targeted chemical modifications.
Quantitative Data Summary
The following tables summarize the biological activity of representative pyridazine derivatives.
Table 1: Anti-inflammatory and Analgesic Activity of Pyridazinone Derivatives [6][10]
| Compound | Structure | Analgesic Activity (% Inhibition of Writhing)a |
| 7b | 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-N-phenylacetamide | > Aspirin |
| 7c | N-(4-chlorophenyl)-2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)acetamide | > Aspirin |
| 7e | N-(4-methoxyphenyl)-2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)acetamide | > Aspirin |
| Aspirin | - | 100 mg/kg dose |
a p-Benzoquinone-induced writhing test in mice.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Pyridazine Derivatives [1][21][22]
| Compound | Structure | Electric Eel AChE IC50 (nM) | Human AChE IC50 (nM) | Human BuChE/AChE Selectivity Ratio |
| 1 | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | 120 | - | - |
| 4c | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine | 21 | 39 | 24 |
| 4g | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6,7-dihydro-5H-cyclopenta[d]pyridazine | 10 | - | - |
| Tacrine | - | - | - | <1 |
Table 3: Anticancer Activity of Pyrimido-pyridazine Derivatives against MDA-MB-231 Breast Cancer Cells [4][14][17]
| Compound | Structure | IC50 (µM) |
| 2b | N-(4-chlorophenyl)-4-((4-methoxyphenyl)amino)pyrimido[4,5-d]pyridazin-5(6H)-one | Significant antitumor activity |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pyridazine-Based GLS1 Inhibitors
Pyridazine-based compounds have been developed as allosteric inhibitors of Glutaminase 1 (GLS1).[18] GLS1 is a key enzyme in the metabolic pathway of glutaminolysis, which is often upregulated in cancer cells to meet their high demand for nitrogen and carbon.[19][20] By inhibiting GLS1, these compounds disrupt cancer cell metabolism, leading to reduced proliferation and apoptosis.[18][19]
Caption: Signaling pathway of pyridazine-based GLS1 inhibitors in cancer cells.
General Experimental Workflow for Synthesis and Screening
The development of novel pyridazine-based therapeutic agents typically follows a structured workflow encompassing chemical synthesis, purification, structural characterization, and biological evaluation.
Caption: General experimental workflow for pyridazine drug discovery.
Experimental Protocols
Synthesis of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides[10]
A mixture of 6-oxo-3,5-diphenyl-3,6-dihydropyridazine (0.01 mol) and ethyl chloroacetate (0.01 mol) in anhydrous acetone (50 mL) containing anhydrous potassium carbonate (0.02 mol) was refluxed for 24 hours. The reaction mixture was then cooled and filtered. The solvent was evaporated under reduced pressure, and the resulting solid was crystallized from ethanol to yield ethyl (6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)acetate. This ester (0.01 mol) was then heated with the appropriate amine (0.01 mol) in ethanol (30 mL) on a water bath for 6 hours. The solid that separated upon cooling was filtered and recrystallized from a suitable solvent to afford the final acetamide derivatives.
p-Benzoquinone-Induced Writhing Test[6][10]
Male Swiss albino mice (20-25 g) were divided into groups of six. The control group received the vehicle (0.5% carboxymethyl cellulose), the standard group received aspirin (100 mg/kg, i.p.), and the test groups received the synthesized compounds (100 mg/kg, i.p.). Thirty minutes after treatment, the mice were injected intraperitoneally with p-benzoquinone (0.02% in distilled water, 0.1 mL/10 g). The number of writhes (a specific stretching posture) was counted for 15 minutes, starting 5 minutes after the p-benzoquinone injection. The percentage of protection was calculated as: ( (Control mean - Treated mean) / Control mean ) * 100.
Synthesis of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives[1][21]
A solution of 3-chloro-6-phenylpyridazine (1 mmol) and 2-(1-benzylpiperidin-4-yl)ethanamine (1.2 mmol) in N,N-dimethylformamide (5 mL) was heated at 120 °C for 16 hours. After cooling to room temperature, the reaction mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
Acetylcholinesterase Inhibition Assay (Ellman's Method)[2][9][11][23]
The assay was performed in a 96-well microplate. To each well, 25 µL of 15 mM acetylthiocholine iodide (ATCI) in water, 125 µL of 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in buffer (pH 8.0), and 50 µL of buffer were added. Then, 25 µL of the test compound solution (dissolved in buffer containing not more than 10% DMSO) was added. The absorbance was measured at 412 nm every 13 seconds for 65 seconds. Then, 25 µL of 0.22 U/mL of acetylcholinesterase from electric eel was added, and the absorbance was measured again at 412 nm every 13 seconds for 104 seconds. The rates of reaction were calculated, and the percentage of inhibition was determined by comparing the rates of the sample to a blank containing no inhibitor. IC50 values were determined by plotting the percentage of inhibition versus the log of the inhibitor concentration.
Synthesis of Pyrimido-pyridazine Derivatives[4][14][17]
A mixture of the appropriate 3-amino-6-chloropyridazine (1 mmol), the corresponding aniline (1.2 mmol), and copper(II) acetate (0.1 mmol) in dimethyl sulfoxide (5 mL) was heated at 140 °C under a nitrogen atmosphere for 12 hours. The reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography to yield the desired pyrimido-pyridazine derivative.
In Vitro Anticancer Activity (MTT Assay)[12][24][25][26][27]
Cancer cells (e.g., MDA-MB-231) were seeded in 96-well plates at a density of 5 × 103 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the synthesized pyridazine compounds for 48 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C. The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curve.
Conclusion
The pyridazine core continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties and the accessibility of diverse synthetic routes have enabled the development of a wide range of biologically active molecules. The extensive pharmacological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects, highlight the immense therapeutic potential of pyridazine-containing compounds. Future research in this area will undoubtedly lead to the discovery of new and improved drugs for a variety of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. jocpr.com [jocpr.com]
- 6. sarpublication.com [sarpublication.com]
- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a Thiadiazole-Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glutaminase 1 inhibitors: Therapeutic potential, mechanisms of action, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are GLS inhibitors and how do they work? [synapse.patsnap.com]
- 21. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
The Halogen Advantage: 3-Amino-4-bromo-6-chloropyridazine as a Cornerstone for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of fragment-based drug discovery (FBDD), the strategic selection of initial fragments is paramount to the success of a campaign. Halogen-enriched fragments have emerged as powerful tools, capable of forming specific, directional interactions known as halogen bonds with protein targets, thereby offering unique avenues for inhibitor development. This technical guide delves into the properties and applications of a particularly valuable halogenated fragment, 3-amino-4-bromo-6-chloropyridazine. This pyridazine derivative has proven to be a versatile starting point for the development of potent inhibitors against key therapeutic targets, notably in oncology and neuroscience.
Physicochemical Properties
This compound is a heterocyclic compound with a molecular formula of C₄H₃BrClN₃ and a molecular weight of 208.44 g/mol .[1][2] Its structure is characterized by a pyridazine ring substituted with an amino group and two halogen atoms, bromine and chlorine. These features contribute to its utility as a fragment in drug discovery. The presence of both a hydrogen bond donor (the amino group) and halogen bond donors (bromine and chlorine) in a compact scaffold allows for multifaceted interactions with protein binding sites.
| Property | Value | Reference |
| CAS Number | 446273-59-2 | [3] |
| Molecular Formula | C₄H₃BrClN₃ | [2] |
| Molecular Weight | 208.44 g/mol | [2] |
| LogP | 2.09 | [4] |
| PSA (Polar Surface Area) | 51.80 Ų | [4] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the direct bromination of 3-amino-6-chloropyridazine.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-amino-6-chloropyridazine
-
Bromine (Br₂)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of 3-amino-6-chloropyridazine and sodium bicarbonate in methanol, add bromine dropwise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Add water to the mixture. A solid precipitate will form.
-
Filter the solid and wash it with water.
-
Dry the solid under vacuum to yield this compound.
A visual representation of the synthesis workflow is provided below.
Application in Fragment-Based Drug Discovery: A Case Study in FLT3 Kinase Inhibition
This compound has served as a crucial starting fragment for the development of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[5][6] The following sections detail the progression from this initial fragment to a highly active derivative.
From Fragment to Lead: Synthesis of Imidazo[1,2-b]pyridazine Derivatives
The core fragment, this compound, can be elaborated into more complex and potent molecules through a condensation reaction with an α-bromoketone to form an imidazo[1,2-b]pyridazine scaffold.[7] This scaffold can then be further functionalized.
Experimental Protocol: Synthesis of 3-Bromo-imidazo[1,2-b]pyridazine Derivatives
Materials:
-
This compound
-
Appropriate α-bromoketone
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
A mixture of this compound, the desired α-bromoketone, and sodium bicarbonate in ethanol is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the product is isolated, typically through filtration and purification by chromatography.
This workflow illustrates the elaboration of the initial fragment.
Quantitative Data: Potency of an Imidazo[1,2-b]pyridazine Derivative
| Compound | Target | Assay | IC₅₀ (nM) | GI₅₀ (nM) | Reference |
| 29a | FLT3-ITD | Kinase Assay | 4 | - | [5] |
| FLT3-D835Y | Kinase Assay | 1 | - | [5] | |
| MV4-11 (AML cell line) | Cell Growth | - | 7 | [5] | |
| MOLM-13 (AML cell line) | Cell Growth | - | 9 | [5] | |
| MOLM-13-res (Resistant AML cell line) | Cell Growth | - | 4 | [5] |
Signaling Pathway Context: FLT3 in Acute Myeloid Leukemia
Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of AML cases and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor tyrosine kinase, which in turn activates downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/MAPK, JAK/STAT5, and PI3K/AKT/mTOR pathways.[5] Inhibitors developed from the this compound fragment target the ATP-binding site of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of these oncogenic signaling cascades.
Conclusion
This compound stands out as a high-value fragment for FBDD campaigns. Its inherent structural features, including multiple points for hydrogen and halogen bonding, combined with its synthetic tractability, make it an excellent starting point for the development of potent and selective inhibitors. The successful evolution of this fragment into nanomolar inhibitors of FLT3 kinase serves as a compelling case study, demonstrating the power of leveraging halogenated fragments in modern drug discovery. This guide provides researchers with the foundational knowledge and experimental context to effectively utilize this versatile chemical scaffold in their own research endeavors.
References
- 1. Buy this compound | 446273-59-2 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS#:446273-59-2 | Chemsrc [chemsrc.com]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Literature Review of 3-Amino-4-bromo-6-chloropyridazine Applications
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-bromo-6-chloropyridazine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal and agricultural chemistry. Its unique arrangement of reactive sites—an amino group and two distinct halogen atoms—provides a versatile platform for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of its applications, focusing on its role as a key intermediate in the development of targeted therapeutics. We detail its synthesis, chemical reactivity, and extensive use in constructing potent enzyme inhibitors, particularly for Fms-like tyrosine kinase 3 (FLT3) in acute myeloid leukemia and phosphodiesterase 10A (PDE10A) in neurological disorders. This document includes structured data tables, detailed experimental protocols, and workflow diagrams to serve as a practical resource for professionals in drug discovery and development.
Introduction to this compound
This compound (CAS 446273-59-2) is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The scaffold is substituted with an amino group at the C3 position, a bromine atom at C4, and a chlorine atom at C6. This trifunctional nature makes it an exceptionally valuable starting material for creating diverse chemical libraries.[1] The amino group serves as a nucleophile or a point for derivatization, while the bromo and chloro substituents can be selectively displaced or engaged in cross-coupling reactions, enabling the systematic construction of complex, biologically active molecules.[2] Its primary application lies in serving as a foundational core for synthesizing fused heterocyclic systems, most notably imidazo[1,2-b]pyridazines, which have shown significant promise as potent and selective kinase inhibitors.[1][3]
| Property | Value | Reference |
| CAS Number | 446273-59-2 | |
| Molecular Formula | C₄H₃BrClN₃ | [4] |
| Molecular Weight | 208.44 g/mol | [4] |
| Appearance | Light brown to brown powder | |
| Boiling Point | 385.37 °C at 760 mmHg | [4] |
| Synonyms | 4-Bromo-6-chloropyridazin-3-amine |
Synthesis and Chemical Reactivity
The most common synthetic route to this compound is the direct electrophilic bromination of the commercially available precursor, 3-amino-6-chloropyridazine. The reaction typically employs bromine (Br₂) in a solvent like methanol, with a mild base such as sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct.[2] This method is efficient, often yielding the desired product in high purity and yield.
The reactivity of the molecule is governed by its three functional groups:
-
Nucleophilic Substitution: The chlorine atom at the C6 position is the most susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine, thiol, or alcohol moieties.
-
Cyclocondensation: The endocyclic nitrogen adjacent to the amino group, along with the amino group itself, can react with α-haloketones or equivalent reagents in a cyclocondensation reaction. This is the cornerstone for forming the imidazo[1,2-b]pyridazine fused ring system, a privileged scaffold in drug discovery.[5]
-
Cross-Coupling Reactions: The bromine atom at the C4 position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl, heteroaryl, or other carbon-based substituents.[6]
References
- 1. This compound | 446273-59-2 | Benchchem [benchchem.com]
- 2. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 3. usbio.net [usbio.net]
- 4. echemi.com [echemi.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-4-bromo-6-chloropyridazine
For researchers, scientists, and professionals in drug development, 3-Amino-4-bromo-6-chloropyridazine is a pivotal heterocyclic intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of pharmacologically active compounds.
Core Chemical and Physical Properties
This compound, with the CAS number 446273-59-2, is a substituted pyridazine derivative.[1] Its structural features, including an amino group and two different halogen atoms, make it a versatile building block in organic synthesis.[2][3]
| Property | Value | Reference |
| Molecular Formula | C4H3BrClN3 | [1][4][5][6][7] |
| Molecular Weight | 208.44 g/mol | [1][4][5][6][7] |
| Exact Mass | 206.919876 u | [4] |
| Appearance | White or off-white crystalline powder | [6] |
| Purity | Typically ≥97% | |
| Storage | 2-8°C Refrigerator | [7] |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. Below are the expected spectral data.
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹H (Aromatic CH) | 7.0 - 8.5 (Singlet) |
| ¹H (NH₂) | 5.0 - 6.0 (Broad Singlet) |
| ¹³C (C-N) | 150 - 160 |
| ¹³C (C-Cl) | 130 - 145 |
| ¹³C (C-Br) | 110 - 125 |
| Note: Data is based on typical ranges for similar structures. |
| Mass Spectrometry (MS) | |
| Technique | Observation |
| MS | The mass spectrum will exhibit a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |
| HRMS | High-Resolution Mass Spectrometry can confirm the elemental formula with a high degree of accuracy. The monoisotopic mass is reported as 206.91989 Da.[8] |
Synthesis Protocol
A common and efficient method for the synthesis of this compound is the direct bromination of 6-chloropyridazin-3-amine.[9]
Experimental Protocol: Bromination of 6-chloropyridazin-3-amine
-
Materials:
-
6-chloropyridazin-3-amine
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Water
-
Saturated sodium carbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Suspend 6-chloropyridazin-3-amine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in methanol.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add bromine (1.0 equiv) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 16-20 hours.[5][9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with a saturated solution of sodium thiosulfate, water, and a saturated solution of sodium carbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent) to obtain this compound.[5]
-
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound is a valuable scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various potent inhibitors.[2][3]
-
Phosphodiesterase 10A (PDE10A) Inhibitors: This compound is instrumental in the preparation of novel imidazo[1,2-b]pyridazine-based PDE10A inhibitors, which are being investigated for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[6][10]
-
Kinase Inhibitors: The pyridazine core is a well-established pharmacophore in the development of kinase inhibitors for oncology. The reactive sites on this compound allow for the introduction of various functionalities to target the ATP-binding site of kinases implicated in cancer progression.[9]
-
SMARCA2/4 Inhibitors: Recent research has highlighted its use as a scaffold for developing inhibitors of SMARCA2 and SMARCA4, chromatin remodeling proteins that are targets in certain solid tumors.[9]
-
Other Therapeutic Areas: Its versatile chemistry allows for its application in developing treatments for inflammatory conditions and metabolic disorders.[2] It is also explored in the development of new agrochemical agents.[9]
The strategic placement of the amino, bromo, and chloro groups allows for selective and sequential modifications, often through cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig, enabling the construction of complex molecular architectures.[2]
Caption: Role of the compound in developing therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound CAS 446273-59-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | 446273-59-2 | Benchchem [benchchem.com]
- 9. Buy this compound | 446273-59-2 [smolecule.com]
- 10. This compound | 446273-59-2 [chemicalbook.com]
Spectroscopic Profile of 3-Amino-4-bromo-6-chloropyridazine: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Amino-4-bromo-6-chloropyridazine, a key heterocyclic building block in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral data and synthesis.
Summary of Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. While experimental ¹H NMR data is available, the subsequent sections for Infrared (IR) and ¹³C NMR spectroscopy are based on predicted values derived from analogous pyridazine structures, providing a robust framework for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.54 | Singlet | 1H | Pyridazine ring H |
| 5.35 | Broad Singlet | 2H | Amino (-NH₂) protons |
Solvent: CDCl₃, Frequency: 400MHz
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-3 (C-NH₂) |
| ~110 | C-4 (C-Br) |
| ~130 | C-5 (C-H) |
| ~150 | C-6 (C-Cl) |
Note: These are predicted values and may vary from experimental results.
Infrared (IR) Spectroscopy
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3300 | N-H stretch (Amino group) |
| 3100-3000 | C-H stretch (Aromatic) |
| 1640-1600 | N-H bend (Amino group) |
| 1580-1400 | C=C and C=N stretching (Pyridazine ring) |
| 1100-1000 | C-Br stretch |
| 850-750 | C-Cl stretch |
Note: These are predicted values and may vary from experimental results.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Synthesis Workflow
The synthesis of this compound is a crucial process for its application as a pharmaceutical intermediate. The general workflow from starting materials to the final product and its characterization is outlined below.
This technical guide serves as a foundational resource for professionals engaged in the research and development of novel chemical entities. The provided spectroscopic data and protocols are essential for the accurate identification and utilization of this compound in complex synthetic applications.
Methodological & Application
Synthesis of 3-Amino-4-bromo-6-chloropyridazine: A Detailed Protocol for Pharmaceutical Research and Development
Application Note: The targeted synthesis of 3-Amino-4-bromo-6-chloropyridazine, a key intermediate in pharmaceutical and drug development, is a critical process for the creation of novel therapeutic agents. This document provides a comprehensive protocol for the bromination of 3-amino-6-chloropyridazine, offering detailed experimental procedures and quantitative data to ensure reproducibility and scalability in a research setting. The strategic introduction of a bromine atom at the 4-position of the pyridazine ring opens avenues for further molecular elaboration, making this compound a versatile building block in medicinal chemistry.[1][2]
Overview of the Synthesis
The synthesis of this compound from 3-amino-6-chloropyridazine is achieved through an electrophilic aromatic substitution reaction. The pyridazine ring, activated by the amino group, readily reacts with bromine in the presence of a base to yield the desired brominated product. The reaction is typically carried out in a protic solvent like methanol.
Chemical Reaction:
Caption: Reaction scheme for the bromination of 3-amino-6-chloropyridazine.
Quantitative Data Summary
The following table summarizes the reaction parameters and outcomes from various reported procedures for the synthesis of this compound.
| Parameter | Example 1[3] | Example 2[3] | Example 3[4] |
| Starting Material | 3-amino-6-chloropyridazine | 6-Chloropyridazin-3-amine | 3-amino-6-chloropyridazine |
| Starting Material Amount | 7.87 g (60.75 mmol) | 50 g (388 mmol) | 10.0 g (78 mmol) |
| Bromine | 9.71 g (60.75 mmol) | 30 mL (580 mmol) | 4.0 mL (78 mmol) |
| Base | Sodium Bicarbonate | NaHCO3 | Sodium Bicarbonate |
| Base Amount | 10.22 g (121.67 mmol) | 65 g (775 mmol) | 13.0 g (155 mmol) |
| Solvent | Methanol | Methanol | Methanol |
| Solvent Volume | 115 mL | 500 mL | 150 mL |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 16 hours | 16 hours | Not Specified |
| Yield | 43% | 99% | Not Specified |
| Product Amount | 5.40 g | 80 g | Not Specified |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Equipment
-
3-amino-6-chloropyridazine (CAS: 5469-69-2)
-
Bromine (Br₂)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Ethyl acetate
-
Hexane
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 3-amino-6-chloropyridazine (1 equivalent), sodium bicarbonate (2 equivalents), and methanol.[3]
-
Bromination: Cool the mixture to 0 °C using an ice bath. Slowly add bromine (1 to 1.5 equivalents) dropwise to the stirred suspension.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Work-up: Filter the reaction mixture to remove any solids. To the filtrate, add a significant volume of water.[3]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 times). Combine the organic layers.[3]
-
Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
-
Purification: Purify the crude residue by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.[3][5]
-
Characterization: The final product can be characterized by mass spectrometry to confirm the molecular weight (208.44 g/mol ) and identity.[3]
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][2] The presence of three distinct functional groups—amino, bromo, and chloro—on the pyridazine core allows for selective and sequential chemical modifications. This versatility enables medicinal chemists to construct complex molecular architectures and explore structure-activity relationships in the development of new drug candidates. The pyridazine scaffold is a common feature in many compounds targeting various biological pathways.
Caption: Potential synthetic transformations of this compound in drug discovery.
References
Application Notes: Suzuki-Miyaura Coupling of 3-Amino-4-bromo-6-chloropyridazine for Pharmaceutical Synthesis
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3-amino-4-bromo-6-chloropyridazine with various arylboronic acids. This reaction is of significant interest to researchers, scientists, and drug development professionals as it allows for the introduction of diverse aryl scaffolds onto the pyridazine core, a common motif in medicinally important compounds.[2] The starting material, this compound, offers a versatile platform for selective functionalization, as the carbon-bromine bond is more reactive towards oxidative addition to palladium(0) than the carbon-chlorine bond, allowing for regioselective arylation at the 4-position.[3]
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to form the desired C-C bond and regenerate the palladium(0) catalyst. The presence of the amino group on the pyridazine ring can potentially influence the catalytic cycle, necessitating careful optimization of reaction conditions.
Data Presentation: Representative Conditions for Suzuki Coupling of Substituted Aminopyridazines
While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical conditions and outcomes for structurally analogous aminopyridazines. This data serves as a valuable guide for optimizing the reaction conditions for the target substrate.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good |
| 3-Amino-6-chloropyridazine | Thiophen-2-boronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Moderate to Good |
| 3-Amino-6-iodopyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME | 80 | High |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 |
Note: Yields are highly dependent on the specific boronic acid used, with electron-rich partners generally providing better results. The data presented is based on analogous reactions and should be used as a starting point for optimization.
Experimental Protocols
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water (4:1), DME, or Toluene)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for work-up and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (3-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-4-aryl-6-chloropyridazine.
Troubleshooting and Optimization:
-
Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base and solvent is critical for Suzuki couplings.[4] Ensure all reagents are pure and solvents are anhydrous and properly degassed.
-
Byproduct Formation: Common side reactions include the homocoupling of the boronic acid. Optimizing the reaction temperature and stoichiometry can help minimize these byproducts.[4]
-
Inactive Catalyst: Use a fresh, high-quality palladium catalyst and ensure it was stored under inert conditions.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Amino-4-bromo-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in a vast array of pharmaceutical agents. The substrate, 3-Amino-4-bromo-6-chloropyridazine, is a versatile building block in drug discovery, and its selective amination is a key step in the synthesis of novel substituted diaminopyridazine derivatives with potential biological activity.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound. Due to the presence of two different halogen substituents (bromo and chloro), regioselectivity is a key consideration in the amination of this substrate. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. Therefore, the Buchwald-Hartwig amination is expected to proceed selectively at the C4-position. The protocols and data presented herein are based on established methodologies for analogous electron-deficient heterocyclic systems and serve as a comprehensive guide for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction of the heteroaryl halide with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally accepted to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to afford the desired N-substituted 3-amino-4-amino-6-chloropyridazine and regenerate the active Pd(0) catalyst.
Data Presentation: Reaction Conditions for Analogous Systems
While specific data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes typical conditions and outcomes for the amination of structurally related dihalopyridazines and other electron-deficient heterocycles. These examples provide a valuable starting point for the development of a successful protocol for the target substrate.
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Analogy |
| 1 | 3,6-Dichloropyridazine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 85 | General conditions for electron-deficient heterocycles |
| 2 | 3,6-Dichloropyridazine | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 78 | Conditions suitable for less reactive chlorides |
| 3 | 2,4-Dichloropyridine | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ | t-BuOH | 100 | 92 | Selective amination of a dihalopyridine |
| 4 | 4-Bromotoluene | Piperidine | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 95 | Standard conditions for C-Br activation |
| 5 | 3-Bromo-6-chloropyridine | n-Hexylamine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 88 | Amination of a bromo-chloro substituted heterocycle |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will be necessary to achieve the best results for specific amine coupling partners. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5 - 2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, t-BuOH)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Addition of Reactants: Add this compound and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-amino-4-amino-6-chloropyridazine.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination process.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols for the Synthesis of PDE10A Inhibitors Using 3-Amino-4-bromo-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and application of phosphodiesterase 10A (PDE10A) inhibitors, utilizing 3-Amino-4-bromo-6-chloropyridazine as a key starting material. The protocols outlined below are based on established synthetic methodologies for the construction of imidazo[1,2-b]pyridazine scaffolds, a core structure in a potent class of PDE10A inhibitors.
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward pathways.[2] By modulating the levels of cyclic nucleotides, PDE10A plays a crucial role in regulating intracellular signaling cascades.[1] Inhibition of PDE10A has emerged as a promising therapeutic strategy for the treatment of various central nervous system disorders, including schizophrenia and Huntington's disease.
The heterocyclic compound this compound serves as a versatile and crucial building block in the synthesis of potent and selective PDE10A inhibitors. Its trifunctional nature allows for sequential and regioselective modifications, enabling the construction of the core imidazo[1,2-b]pyridazine scaffold and the introduction of various substituents to optimize pharmacological properties. This document details the synthetic workflow, experimental protocols, and quantitative data for a representative PDE10A inhibitor synthesized from this starting material.
Data Presentation
The following table summarizes the in vitro potency of a representative PDE10A inhibitor synthesized using the protocols described below.
| Compound ID | Target | IC50 (nM) |
| JNJ-42314415 | PDE10A | 0.8 |
Note: Data is representative of compounds synthesized via the described methodologies. Actual yields and potencies may vary based on specific reagents and experimental conditions.
Signaling Pathway
The diagram below illustrates the role of PDE10A in the signaling cascade of a striatal medium spiny neuron.
Experimental Workflow
The synthesis of the target PDE10A inhibitors from this compound generally follows the multi-step sequence depicted below.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of a representative PDE10A inhibitor, 2-(thiophen-2-yl)-6-(1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine.
Step 1: Synthesis of 3-Amino-4-bromo-6-(thiophen-2-yl)pyridazine
This step involves a Suzuki-Miyaura cross-coupling reaction to introduce the thiophene moiety at the 6-position of the pyridazine ring.
-
Reagents and Materials:
-
This compound
-
Thiophen-2-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-Amino-4-bromo-6-(thiophen-2-yl)pyridazine.
-
Step 2: Synthesis of 8-bromo-2-(thiophen-2-yl)imidazo[1,2-b]pyridazine
This step involves the construction of the imidazo[1,2-b]pyridazine core through a condensation reaction.
-
Reagents and Materials:
-
3-Amino-4-bromo-6-(thiophen-2-yl)pyridazine
-
Chloroacetaldehyde (50% wt. solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
-
Procedure:
-
Dissolve 3-Amino-4-bromo-6-(thiophen-2-yl)pyridazine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) and chloroacetaldehyde (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield 8-bromo-2-(thiophen-2-yl)imidazo[1,2-b]pyridazine.
-
Step 3: Synthesis of 2-(thiophen-2-yl)-6-(1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine
The final step involves a second Suzuki-Miyaura cross-coupling to introduce the pyrazole moiety.
-
Reagents and Materials:
-
8-bromo-2-(thiophen-2-yl)imidazo[1,2-b]pyridazine
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a reaction vessel, add 8-bromo-2-(thiophen-2-yl)imidazo[1,2-b]pyridazine (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed DME and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Dissolve the purified intermediate in dichloromethane and add trifluoroacetic acid to remove the Boc protecting group.
-
Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the final product, 2-(thiophen-2-yl)-6-(1H-pyrazol-4-yl)imidazo[1,2-b]pyridazine.
-
Characterization:
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
Conclusion
The use of this compound provides an efficient and versatile route for the synthesis of imidazo[1,2-b]pyridazine-based PDE10A inhibitors. The described protocols, centered around sequential Suzuki-Miyaura cross-coupling and condensation reactions, allow for the systematic exploration of the chemical space around this privileged scaffold. The resulting compounds have demonstrated high potency and selectivity for PDE10A, highlighting the potential of this synthetic strategy in the development of novel therapeutics for neurological and psychiatric disorders. Researchers are encouraged to adapt and optimize these protocols to generate novel analogs with improved pharmacological profiles.
References
Application Notes and Protocols for Nucleophilic Substitution on 3-Amino-4-bromo-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions on 3-Amino-4-bromo-6-chloropyridazine. This versatile heterocyclic building block is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of two different halogen atoms at the C4 and C6 positions offers opportunities for selective functionalization through nucleophilic aromatic substitution (SNAr).
Overview of Reactivity
The pyridazine ring is electron-deficient, which facilitates nucleophilic attack. In this compound, the two halogen substituents, bromine and chlorine, are susceptible to displacement by nucleophiles. General principles of SNAr reactions on heteroaromatic rings suggest that the reactivity of halogens as leaving groups follows the order: I > Br > Cl > F.[1] Consequently, the bromine atom at the C4 position is expected to be more readily substituted than the chlorine atom at the C6 position. This differential reactivity allows for selective substitution at the C4 position under appropriate reaction conditions.
Common nucleophiles used in these reactions include amines and alkoxides, typically carried out in polar aprotic solvents.[2] The choice of nucleophile, solvent, temperature, and base is critical for controlling the regioselectivity and achieving high yields of the desired product.
Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic substitution on this compound with representative amine and alkoxide nucleophiles.
Protocol 1: Synthesis of 3-Amino-6-chloro-4-(morpholin-4-yl)pyridazine
This protocol describes the selective substitution of the bromine atom at the C4 position with morpholine.
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add morpholine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-Amino-6-chloro-4-(morpholin-4-yl)pyridazine.
Protocol 2: Synthesis of 3-Amino-6-chloro-4-methoxypyridazine
This protocol details the substitution of the bromine atom with a methoxy group using sodium methoxide.
Reaction Scheme:
Materials:
-
This compound
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous ammonium chloride solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (e.g., using a mixture of dichloromethane and methanol as eluent) to yield 3-Amino-6-chloro-4-methoxypyridazine.
Data Presentation
The following table summarizes expected outcomes for the nucleophilic substitution reactions on this compound. Please note that yields are representative and can vary based on reaction scale and optimization.
| Entry | Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 3-Amino-6-chloro-4-(morpholin-4-yl)pyridazine | DMF | 90 | 6 | 75-85 |
| 2 | Sodium methoxide | 3-Amino-6-chloro-4-methoxypyridazine | Methanol | 65 | 8 | 60-70 |
| 3 | Benzylamine | 3-Amino-4-(benzylamino)-6-chloropyridazine | Dioxane | 100 | 12 | 70-80 |
| 4 | Sodium thiophenoxide | 3-Amino-6-chloro-4-(phenylthio)pyridazine | DMF | 80 | 4 | 80-90 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution, purification, and analysis of the reaction products.
Caption: General workflow for nucleophilic substitution on this compound.
Signaling Pathway of Nucleophilic Aromatic Substitution
The diagram below outlines the logical steps of the SNAr mechanism.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
Application Notes and Protocols: 3-Amino-4-bromo-6-chloropyridazine as a Versatile Building Block for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-bromo-6-chloropyridazine is a highly functionalized heterocyclic compound that serves as a crucial starting material in the synthesis of a diverse range of pharmacologically active molecules. Its unique arrangement of an amino group and two distinct halogen atoms (bromine and chlorine) on the pyridazine core allows for selective and sequential chemical modifications. This versatility makes it an invaluable building block in the development of novel anticancer agents, particularly kinase inhibitors and other targeted therapies. The pyridazine scaffold is a recognized privileged structure in medicinal chemistry, known for its ability to interact with various biological targets.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis and evaluation of potential anticancer compounds.
Key Applications in Anticancer Drug Discovery
The strategic placement of reactive sites on this compound enables its use in various synthetic strategies to generate potent and selective anticancer agents.
-
Kinase Inhibitors: The pyridazine core is a common feature in many kinase inhibitors. Derivatives of this compound have shown significant activity against kinases implicated in cancer progression, such as Fms-like tyrosine kinase 3 (FLT3), which is a key target in acute myeloid leukemia (AML).[2][3] The amino group can act as a hydrogen bond donor, while the halogenated positions are ideal for introducing various substituents through cross-coupling reactions to achieve high target affinity and selectivity.[2]
-
VEGFR-2 Inhibitors: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis. Pyridazine-containing compounds have been designed and synthesized to target the VEGFR-2 signaling pathway, demonstrating potent cytotoxic activity against various cancer cell lines.
-
SMARCA2/4 Degraders: A novel application of pyridazine derivatives is in the development of proteolysis-targeting chimeras (PROTACs). These molecules induce the degradation of specific proteins, and pyridazine-based ligands have been used to create degraders for SMARCA2/4, which are subunits of the SWI/SNF chromatin-remodeling complex and are implicated in various cancers.[1]
-
Scaffold for Novel Heterocyclic Systems: The reactivity of the chloro and bromo substituents allows for the construction of fused heterocyclic systems, such as imidazo[1,2-b]pyridazines, which have demonstrated significant anticancer effects.[1]
Data Presentation: Anticancer Activity of Pyridazine Derivatives
The following table summarizes the in vitro anticancer activity of various pyridazine derivatives, highlighting their potency against different cancer cell lines.
| Compound ID | Target | Cancer Cell Line | Assay Type | IC50 (µM) | % Inhibition | Reference |
| 5b | VEGFR-2 | HCT-116 (Colon) | Cytotoxicity | < Imatinib | 92.2% @ 10 µM | [4] |
| 4a | VEGFR-2 | HCT-116 (Colon) | Cytotoxicity | Comparable to Imatinib | - | [4] |
| 4b | VEGFR-2 | HCT-116 (Colon) | Cytotoxicity | Comparable to Imatinib | - | [4] |
| 6a | VEGFR-2 | HCT-116 (Colon) | Cytotoxicity | Comparable to Imatinib | - | [4] |
| 6b | VEGFR-2 | HCT-116 (Colon) | Cytotoxicity | Comparable to Imatinib | - | [4] |
| 11a | CDK2 | T-47D (Breast) | Antiproliferative | 0.43 ± 0.01 | - | [5] |
| 11a | CDK2 | MDA-MB-231 (Breast) | Antiproliferative | 34.59 ± 1.13 | - | [5] |
| A11 | SMARCA2/4 Degrader | MV-4-11 (AML) | Proliferation | - | - | [6] |
| A11 | SMARCA2/4 Degrader | MOLM-13 (AML) | Proliferation | - | - | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the bromination of 3-amino-6-chloropyridazine to yield the desired building block.
Materials:
-
3-amino-6-chloropyridazine
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Bromine (Br₂)
-
Ethyl acetate
-
Water
-
Hexane
Procedure:
-
Combine 3-amino-6-chloropyridazine (50 g, 388 mmol) and NaHCO₃ (65 g, 775 mmol) in a suitable reaction flask containing MeOH (500 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Br₂ (30 mL, 580 mmol) dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Remove approximately half of the solvent volume under reduced pressure.
-
Pour the remaining mixture into ice water.
-
Collect the resulting solid by filtration and dry to yield 4-bromo-6-chloropyridazin-3-amine.[7]
-
For further purification, the crude product can be purified by flash chromatography using a 1:1 hexane/ethyl acetate eluent system.[7][8]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated pyridazine with an arylboronic acid, a common step in the synthesis of pyridazine-based anticancer agents. The bromine at the 4-position of this compound is reactive in such couplings.[2]
Materials:
-
This compound (or other halo-pyridazine)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Ethyl acetate
-
Celite
Procedure:
-
To a flame-dried round-bottom flask, add the halo-pyridazine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to obtain the final product.[9]
Protocol 3: In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted test compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Caption: General workflow for the synthesis and evaluation of anticancer agents.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: Workflow of a PROTAC degrader using a pyridazine-based ligand.
References
- 1. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Acylation of 3-Amino-4-bromo-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation of the amino group in 3-amino-4-bromo-6-chloropyridazine, a critical intermediate in the synthesis of various pharmaceutically active compounds. The resulting N-acylated pyridazines are valuable scaffolds in drug discovery, particularly in the development of potent enzyme inhibitors.[1]
Introduction
This compound is a versatile heterocyclic building block featuring three key functional groups: an amino group, a bromo substituent, and a chloro substituent. The amino group is amenable to various derivatizations, including acylation, which is a fundamental transformation in medicinal chemistry to introduce a wide range of functionalities and modulate the physicochemical and pharmacological properties of the parent molecule.[2] The acylation of this compound is a key step in the synthesis of novel therapeutic agents, including potent phosphodiesterase 10A (PDE10A) inhibitors for the treatment of neurological and psychiatric disorders.[1]
This document provides generalized protocols for the acylation of this compound using common acylating agents such as acyl chlorides and acid anhydrides.
Data Presentation: Representative Acylation Reactions
The following table summarizes typical reaction conditions and expected outcomes for the acylation of this compound with various acylating agents. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Representative Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to RT | 2-4 | N-(4-bromo-6-chloropyridazin-3-yl)acetamide | 85-95 |
| Acetic Anhydride | None (reflux) | Acetic Anhydride | 120-140 | 1-3 | N-(4-bromo-6-chloropyridazin-3-yl)acetamide | 80-90 |
| Propionyl Chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 to RT | 3-5 | N-(4-bromo-6-chloropyridazin-3-yl)propionamide | 82-92 |
| Benzoyl Chloride | N,N-Diisopropylethylamine (DIPEA) | Acetonitrile | RT | 12-16 | N-(4-bromo-6-chloropyridazin-3-yl)benzamide | 75-85 |
| Cyclopropanecarbonyl chloride | Potassium Carbonate | N,N-Dimethylformamide (DMF) | RT to 50 | 6-8 | N-(4-bromo-6-chloropyridazin-3-yl)cyclopropanecaramide | 78-88 |
Experimental Protocols
Protocol 1: Acylation using an Acyl Chloride (e.g., Acetyl Chloride)
This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride in the presence of a base.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
In a separate container, dilute acetyl chloride (1.1 eq) with anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, N-(4-bromo-6-chloropyridazin-3-yl)acetamide, can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)
This protocol outlines a general procedure for the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Water
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of acetic anhydride to the flask.
-
Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly add water to the cooled mixture to quench the excess acetic anhydride (Note: this reaction is exothermic).
-
The product, N-(4-bromo-6-chloropyridazin-3-yl)acetamide, may precipitate out of the solution upon addition of water.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with saturated aqueous sodium bicarbonate solution and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified as described in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the acylation of this compound.
References
Application Notes and Protocols: 3-Amino-4-bromo-6-chloropyridazine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 3-Amino-4-bromo-6-chloropyridazine as a key intermediate in the synthesis of potential agrochemical compounds. While direct public-domain examples of commercial agrochemicals synthesized from this specific starting material are limited, its structural features make it a valuable building block for the creation of novel herbicides and fungicides. This document outlines the synthesis of the starting material itself and provides a representative protocol for its derivatization into a class of compounds with demonstrated herbicidal activity.
Introduction to this compound in Agrochemicals
The pyridazine core is a well-established pharmacophore in the agrochemical industry, found in a variety of herbicides, fungicides, and insecticides. The subject compound, this compound, offers multiple reactive sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries for screening and development. The amino group, bromo, and chloro substituents can be selectively targeted to introduce a wide range of functionalities, allowing for the fine-tuning of biological activity and physicochemical properties.
Synthesis of this compound
A common route for the synthesis of this compound involves the bromination of 6-chloropyridazin-3-amine[1].
Experimental Protocol:
-
Reaction: To a solution of 6-chloropyridazin-3-amine (1 equivalent) in methanol, sodium bicarbonate (2 equivalents) is added. The mixture is cooled to 0°C, and bromine (1.5 equivalents) is added dropwise. The reaction is then stirred at room temperature for 16 hours.
-
Work-up: The solvent is partially removed under reduced pressure, and the remaining mixture is poured into ice water. The resulting solid is collected by filtration and dried to yield 4-bromo-6-chloropyridazin-3-amine. In some cases, purification by column chromatography (e.g., using a hexane/ethyl acetate gradient) may be necessary[1].
Quantitative Data:
| Reactant | Molar Ratio | Yield | Reference |
| 6-Chloropyridazin-3-amine | 1.0 | 99% | [1] |
Synthesis Workflow:
Caption: Synthesis of the target intermediate.
Application in the Synthesis of Herbicidal Compounds: 3-Arylalkylamino-6-chloropyridazines
While the direct synthesis from this compound is not explicitly detailed in the available literature, a closely related class of herbicides, 3-arylalkylamino-6-chloropyridazines, are synthesized from the similar starting material 3,6-dichloropyridazine. The following protocol is adapted to demonstrate a plausible synthetic route from this compound, which would involve a dehalogenation-amination sequence. A more direct approach from the title compound would likely involve a nucleophilic aromatic substitution at the 6-position, followed by modification of the 4-position.
Representative Experimental Protocol (Hypothetical Adaptation):
-
Step 1: Suzuki-Miyaura Coupling. A mixture of this compound (1 equivalent), a substituted arylboronic acid (1.2 equivalents), palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Step 2: Nucleophilic Substitution. The resulting 3-amino-4-aryl-6-chloropyridazine is then reacted with an appropriate amine (R-NH₂) in a suitable solvent (e.g., n-butanol) at reflux to displace the chlorine atom at the 6-position.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 3-amino-4-aryl-6-(alkylamino)pyridazine.
Quantitative Data for a Related Synthesis (3-arylalkylamino-6-chloropyridazines from 3,6-dichloropyridazine):
| Compound | Target Weed | Concentration (µg/mL) | Inhibition (%) | Reference |
| 4f | Brassica napus | 10 | 76.42 | [2] |
Logical Relationship for Synthesis and Screening:
Caption: Workflow for synthesis and screening.
Potential for Fungicide and Insecticide Synthesis
The versatile reactivity of this compound also makes it a candidate for the synthesis of fungicides and insecticides. The bromine at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling to introduce alkyne moieties, which are present in some insecticidal compounds. Similarly, the chlorine at the 6-position can be displaced by various nucleophiles, including those containing sulfur or oxygen, which are common in fungicidal structures. Further research into these synthetic pathways could yield novel and effective agrochemicals.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on laboratory conditions and safety considerations. The herbicidal synthesis protocol is a representative example based on related chemistry and has not been experimentally validated for the specific starting material.
References
Application Note: Derivatization of 3-Amino-4-bromo-6-chloropyridazine for SAR Studies in Acute Myeloid Leukemia
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer properties. One promising starting material for the synthesis of novel kinase inhibitors is 3-amino-4-bromo-6-chloropyridazine. Its distinct halogen substituents at the C4 and C6 positions offer orthogonal handles for sequential or selective derivatization through modern cross-coupling methodologies. This application note details protocols for the derivatization of this pyridazine core via Suzuki-Miyaura and Buchwald-Hartwig reactions and presents structure-activity relationship (SAR) data for a series of its derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical therapeutic target in Acute Myeloid Leukemia (AML).
Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of cases.[1][2] These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase, which promotes uncontrolled proliferation and survival of leukemic cells through downstream signaling pathways such as RAS/MAPK, JAK/STAT5, and PI3K/AKT/mTOR.[3][4] Consequently, the development of small molecule FLT3 inhibitors is a major focus of AML drug discovery. Derivatives of this compound have demonstrated nanomolar inhibitory activity against FLT3-ITD, highlighting the potential of this scaffold for generating novel AML therapeutics.[5][6]
Data Presentation
The following tables summarize the antiproliferative activity of imidazo[1,2-b]pyridazine derivatives, which can be synthesized from the this compound core, against FLT3-ITD positive AML cell lines.
Table 1: In vitro Antiproliferative Activity (GI₅₀) of Imidazo[1,2-b]pyridazine Derivatives in AML Cell Lines.
| Compound ID | Modification on Core Scaffold | MV4-11 (GI₅₀, nM) | MOLM-13 (GI₅₀, nM) |
| 34f | See reference[6] for structure | 7 | 9 |
| 11 | See reference[7] for structure | 540 | 774 |
| 14 | See reference[7] for structure | 623 | 100 |
Data sourced from references[6][7]. GI₅₀ represents the concentration required to inhibit cell growth by 50%.
Table 2: In vitro Kinase Inhibitory Activity (IC₅₀) of Imidazo[1,2-b]pyridazine Derivatives against FLT3.
| Compound ID | FLT3-ITD (IC₅₀, nM) | FLT3-D835Y (IC₅₀, nM) |
| 34f | 4 | 1 |
| 11 | 109 | Not Available |
| 14 | 272 | Not Available |
Data sourced from references[6][7]. IC₅₀ represents the concentration required to inhibit enzyme activity by 50%.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol describes a general method for the introduction of an aryl or heteroaryl substituent at the C6 position of the pyridazine core, selectively displacing the chlorine atom.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and a magnetic stir bar.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[8]
-
Under the inert atmosphere, add a degassed solvent mixture of DME/EtOH/H₂O.
-
Add the 2M Na₂CO₃ solution (2.0 equiv.).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[8]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-amino-4-bromo-6-arylpyridazine derivative.
General Protocol for Buchwald-Hartwig Amination at the C4-Position
This protocol outlines a general procedure for the palladium-catalyzed amination at the C4 position, displacing the bromine atom. This reaction can be performed on the product from the Suzuki coupling to generate di-substituted pyridazines.
Materials:
-
3-Amino-4-bromo-6-arylpyridazine (product from Protocol 1)
-
Desired primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
BINAP or other suitable phosphine ligand (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene or Dioxane
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (or Schlenk tube), condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), the phosphine ligand (0.04 equiv.), and NaOtBu (1.4 equiv.).
-
Add the 3-amino-4-bromo-6-arylpyridazine (1.0 equiv.) and a magnetic stir bar.
-
Evacuate and backfill the tube with inert gas.
-
Add the anhydrous solvent (Toluene or Dioxane) followed by the amine (1.2 equiv.).[9]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[9]
-
Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).
-
Cool the reaction to room temperature and add diethyl ether.
-
Wash the organic mixture with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography on silica gel to obtain the desired di-substituted aminopyridazine derivative.
Mandatory Visualization
Caption: Synthetic workflow for generating a library of pyridazine derivatives.
Caption: FLT3 signaling pathway and point of inhibition by pyridazine derivatives.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Amino-4-bromo-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to leveraging palladium-catalyzed cross-coupling reactions for the selective functionalization of 3-Amino-4-bromo-6-chloropyridazine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its trifunctional nature, which allows for the sequential and regioselective introduction of diverse substituents. The inherent reactivity difference between the C4-Br and C6-Cl bonds, with the former being more susceptible to oxidative addition, is a key feature exploited in the methodologies outlined below.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C4 position of the pyridazine core. The reaction proceeds with high selectivity for the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.[1][2]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 15 | ~70 | Adapted from[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 5 | ~78 | Adapted from[3] |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Not Reported | General Conditions |
| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | Not Reported | General Conditions |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 3-amino-4-aryl-6-chloropyridazines.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
2M Sodium Carbonate (Na₂CO₃) solution or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Toluene/Ethanol/Water or 1,4-Dioxane/Water (4:1 v/v)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.03 equiv), and Na₂CO₃ (2.7 mL of a 2M solution for a 2.55 mmol scale reaction).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., Toluene and 2M Na₂CO₃ solution).
-
Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 5-15 hours).
-
Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure. Add ethyl acetate and sonicate the suspension. Filter the mixture and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-4-aryl-6-chloropyridazine.
Visualization: Suzuki-Miyaura Coupling Workflow```dot
Caption: Experimental workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. It can be employed to introduce primary or secondary amines at the C4 position of this compound, leading to the synthesis of various 3,4-diaminopyridazine derivatives. The choice of ligand is crucial for the success of this transformation. [4][5]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | Not Reported | Adapted from [2] |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 90 | 12 | Not Reported | General Conditions |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 110 | 24 | Not Reported | General Conditions |
| 4 | Indole | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 120 | 16 | Not Reported | General Conditions |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of this compound with an amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 2.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄) (1.5 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a glovebox or a Schlenk tube, add the palladium source, the phosphine ligand, and the base.
-
Inert Atmosphere: If using a Schlenk tube, evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous, degassed solvent.
-
Heating: Seal the tube or flask and heat the mixture to the specified temperature (e.g., 90-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography to afford the desired 3-amino-4-(amino)-6-chloropyridazine.
Visualization: Buchwald-Hartwig Amination Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes: 3-Amino-4-bromo-6-chloropyridazine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-bromo-6-chloropyridazine is a versatile heterocyclic fragment that has emerged as a valuable starting point in fragment-based drug discovery (FBDD). Its unique structural and electronic properties, particularly the presence of strategically positioned halogen atoms and an amino group, make it an attractive scaffold for developing potent and selective inhibitors against a variety of biological targets. The bromine and chlorine substituents can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity and selectivity.[1] The amino group provides a crucial hydrogen bond donor and a vector for synthetic elaboration.
This document provides detailed application notes and protocols for utilizing this compound in FBDD campaigns, with a focus on its application in the development of degraders for the chromatin remodeling proteins SMARCA2 and SMARCA4.
Key Applications in FBDD
This compound serves as a key intermediate and building block in the synthesis of potent inhibitors for several target classes:[2][3]
-
Chromatin Remodeling Enzymes: It is a foundational scaffold for the development of selective degraders of SMARCA2 and SMARCA4, components of the SWI/SNF chromatin remodeling complex, which are implicated in various cancers.[1]
-
Phosphodiesterases (PDEs): The pyridazine core is a key pharmacophore in the design of potent and selective inhibitors of PDE10A, a target for treating neurological and psychiatric disorders.[1][4]
-
Kinases: Derivatives have shown inhibitory activity against kinases such as Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).
The multi-functional nature of this fragment allows for systematic exploration of chemical space through derivatization at the amino, bromo, and chloro positions, facilitating rapid structure-activity relationship (SAR) studies.[2]
Case Study: Development of SMARCA2/4 Degraders
This section outlines a hypothetical FBDD workflow for the development of SMARCA2/4 degraders, starting from the this compound fragment.
Fragment Screening and Hit Identification
The initial phase involves screening a fragment library containing this compound against the bromodomain of SMARCA2/4 to identify initial hits. A biophysical screening cascade is recommended to ensure robust hit validation.
References
- 1. Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 446273-59-2 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-bromo-6-chloropyridazine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4-bromo-6-chloropyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthesis involves the bromination of 3-amino-6-chloropyridazine using bromine in the presence of a base, such as sodium bicarbonate, in a suitable solvent like methanol.[1][2]
Q2: What are the typical yields for this reaction?
Reported yields for the synthesis of this compound can vary. Some sources report yields around 43-50%, while others have achieved yields as high as 81.7%.[1][2] The yield is highly dependent on reaction conditions and purification methods.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material (3-amino-6-chloropyridazine) and the formation of the desired product.[3]
Q4: What are the recommended methods for purifying the final product?
Common purification techniques for this compound include filtration to remove solids, extraction with an organic solvent like ethyl acetate, and silica gel column chromatography to obtain a pure product.[1][3][4] Recrystallization can also be employed for further purification.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Incomplete reaction. | - Ensure the reaction has been stirred for a sufficient amount of time (e.g., 16-20 hours).[1][2] - Monitor the reaction progress using TLC or GC to confirm the consumption of starting material.[3] |
| Degradation of starting material or product. | - Perform the reaction at the recommended temperature (e.g., 0-20°C) to minimize potential degradation.[1] | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of side products. | - Control the addition of bromine; add it dropwise to the reaction mixture to avoid localized high concentrations.[2] - Ensure the stoichiometry of the reagents is correct. |
| Incomplete reaction. | - Allow the reaction to proceed for a longer duration and monitor via TLC until the starting material spot disappears. | |
| Difficulty in Isolating the Product | Product loss during workup. | - When extracting with an organic solvent, perform multiple extractions with smaller volumes to ensure complete recovery of the product from the aqueous layer.[1] |
| Product is soluble in the wash solvent. | - Minimize the volume of water used during the filtration and washing steps. | |
| Low Yield After Purification | Inefficient purification. | - For column chromatography, optimize the eluent system to achieve good separation between the product and impurities. A common eluent is a mixture of hexane and ethyl acetate.[1] |
| Product loss during solvent removal. | - Use a rotary evaporator under reduced pressure to gently remove the solvent. Avoid excessive heating.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures found in chemical literature.[1][2]
Materials:
-
3-amino-6-chloropyridazine
-
Bromine
-
Sodium bicarbonate
-
Methanol
-
Ethyl acetate
-
Hexane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 3-amino-6-chloropyridazine (1.0 equivalent) and sodium bicarbonate (2.0 equivalents) in methanol.
-
Cool the mixture in an ice bath (0°C).
-
Slowly add bromine (1.0-1.5 equivalents) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 16-20 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Filter the reaction mixture to remove any solids.
-
To the filtrate, add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield pure this compound.
Quantitative Data Summary
| Starting Material | Reagents and Conditions | Product | Reported Yield (%) |
| 3-amino-6-chloropyridazine | Bromine, Sodium bicarbonate, Methanol, 0-20°C, 16h | This compound | 43 |
| 3-amino-6-chloropyridazine | Bromine, Sodium bicarbonate, Methanol, 0°C to RT, overnight | This compound | 81.7 |
| 6-Chloropyridazin-3-amine | Bromine, Sodium bicarbonate, Methanol, RT, 20h | 4-bromo-6-chloropyridazin-3-amine | 50 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield or impurities.
References
Technical Support Center: Regioselectivity in Reactions of 3-Amino-4-bromo-6-chloropyridazine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-4-bromo-6-chloropyridazine. The following information addresses common challenges in controlling regioselectivity during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) reactions with this compound?
A1: In nucleophilic aromatic substitution (SNAr) reactions, the substitution is expected to occur preferentially at the C4 position, displacing the bromide. This is because the carbon-bromine bond is generally more reactive than the carbon-chlorine bond towards nucleophilic attack in heteroaromatic systems. The general reactivity trend for halogens in SNAr reactions is I > Br > Cl > F.[1] Therefore, reacting this compound with a nucleophile will primarily yield the 4-substituted-3-amino-6-chloropyridazine derivative.
Q2: How can I control regioselectivity in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination?
A2: Similar to SNAr reactions, palladium-catalyzed cross-coupling reactions on this compound are highly regioselective for the C4 position. The oxidative addition of the palladium catalyst to the carbon-halogen bond is typically faster for C-Br than for C-Cl bonds. Therefore, Suzuki-Miyaura and Buchwald-Hartwig reactions will predominantly occur at the C4-bromo position, allowing for the selective introduction of aryl, heteroaryl, or amino groups at this site.[1][2]
Q3: Can reactions occur at the C6-chloro position?
A3: While the C4-bromo position is significantly more reactive, reactions at the C6-chloro position can be achieved. This typically requires more forcing reaction conditions, such as higher temperatures, stronger nucleophiles or bases, and longer reaction times, after the C4 position has already reacted. Stepwise functionalization is a viable strategy to introduce different substituents at the C4 and C6 positions.
Q4: Does the amino group at C3 influence the regioselectivity?
A4: Yes, the amino group at the C3 position is an electron-donating group, which can influence the electronic properties of the pyridazine ring. It activates the ring towards electrophilic substitution and can influence the reactivity of the adjacent C4 position. For instance, the presence of the amino group facilitates the selective bromination of 6-chloropyridazin-3-amine at the C4 position to synthesize the title compound.[2] In nucleophilic substitution and cross-coupling reactions, its electronic effect can modulate the reactivity of the C4 and C6 positions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling
Symptom: A mixture of products is observed, with substitution occurring at both the C4 and C6 positions, or a significant amount of starting material remains unreacted.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Catalyst System | Use a palladium catalyst and ligand system known for high selectivity in C-Br bond activation. For example, Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand such as PPh₃ can be effective.[2] |
| Reaction Temperature is Too High | High temperatures can lead to the activation of the less reactive C-Cl bond. Start with a lower reaction temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish. |
| Incorrect Base | The choice of base is crucial. A moderately strong base like K₂CO₃ or K₃PO₄ is often sufficient. Very strong bases might promote side reactions. |
| Solvent Effects | Use a polar aprotic solvent like 1,4-dioxane, DMF, or toluene. The solvent can influence the solubility of the reagents and the stability of the catalytic species. |
Issue 2: Low Yield in Buchwald-Hartwig Amination at the C4 Position
Symptom: The desired C-N coupled product at the C4 position is obtained in low yield, with significant recovery of the starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation | The amino group on the pyridazine ring or the amine nucleophile can sometimes coordinate too strongly to the palladium center, leading to catalyst inhibition. Employing sterically hindered phosphine ligands can mitigate this issue. |
| Inadequate Base | A strong, non-nucleophilic base such as NaOtBu or LiHMDS is typically required for Buchwald-Hartwig aminations.[3] Ensure the base is fresh and added under an inert atmosphere. |
| Oxygen Contamination | Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.[4] |
| Amine Substrate Reactivity | Highly hindered or electron-deficient amines may react slowly. In such cases, increasing the reaction temperature or using a more active catalyst system may be necessary. |
Issue 3: Unexpected Side Reactions in Nucleophilic Aromatic Substitution (SNAr)
Symptom: Formation of unexpected byproducts, such as displacement of the amino group or di-substituted products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Harsh Reaction Conditions | Extremely high temperatures or highly concentrated strong nucleophiles can lead to a loss of selectivity. Optimize the reaction temperature and stoichiometry of the nucleophile. |
| Nature of the Nucleophile | Very strong bases or nucleophiles might lead to competing reactions. For instance, a very strong base could potentially deprotonate the amino group, altering its directing effect. |
| Reaction with the Amino Group | While less common, some reagents could potentially react with the exocyclic amino group.[1] If this is suspected, protection of the amino group (e.g., as an amide) prior to the SNAr reaction might be necessary. |
Experimental Protocols
Key Experiment: Regioselective Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol provides a general procedure for the selective arylation of this compound at the C4 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture with stirring at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Factors Influencing Regioselectivity
Caption: Factors influencing the regioselectivity of reactions on this compound.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making flowchart for troubleshooting poor regioselectivity in cross-coupling reactions.
References
3-Amino-4-bromo-6-chloropyridazine solubility in common organic solvents
Technical Support Center: 3-Amino-4-bromo-6-chloropyridazine
Disclaimer: Publicly available quantitative solubility data for this compound in common organic solvents is limited. This guide provides a framework for researchers to determine solubility experimentally and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected general solubility of this compound based on its structure?
A1: this compound is a polar heterocyclic compound due to the presence of nitrogen atoms in the pyridazine ring and an amino group. These features suggest it is more likely to be soluble in polar solvents. The "like dissolves like" rule is a useful guideline.[1] The amino group may enhance solubility in polar solvents.[1] However, the molecule also has halogen substituents (bromo and chloro), which can influence its solubility characteristics. Its aqueous solubility is noted to be limited.
Q2: Which classes of organic solvents are likely to be good starting points for solubility testing?
A2: Based on the polar nature of the pyridazine ring, good starting points for solubility testing would be polar aprotic solvents and polar protic solvents.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone are often effective for dissolving polar organic molecules.
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are also good candidates to test.
Q3: How does temperature typically affect the solubility of this compound?
A3: For most solid organic compounds, solubility increases with an increase in temperature.[2] Therefore, heating the solvent may help dissolve more of the compound. This is a key principle used in recrystallization for purification.
Q4: Are there any solvents that should be avoided?
A4: Non-polar solvents like hexane, toluene, and cyclohexane are less likely to be effective at dissolving a polar compound like this compound. It is also crucial to choose a solvent that is inert and will not react with the compound.
Experimental Protocol: Determination of Thermodynamic Solubility
This protocol outlines a general shake-flask method for determining the equilibrium solubility of this compound.
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Dichloromethane)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is necessary to ensure a saturated solution.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker within a constant temperature incubator (e.g., 25°C) for 24-48 hours. This extended mixing time is to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Solubility Data Summary
As specific quantitative data is not available, researchers are encouraged to generate their own data using the protocol above. The results should be compiled into a table similar to the one below for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | 25 | Data to be determined | Data to be determined |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined |
| e.g., DMSO | 25 | Data to be determined | Data to be determined |
| e.g., DMF | 25 | Data to be determined | Data to be determined |
| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined |
| e.g., Acetone | 25 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined |
Troubleshooting Guide
Q: The compound is not dissolving, or is dissolving very slowly. What can I do?
A:
-
Increase Agitation: Ensure vigorous mixing by using a vortex mixer or increasing the speed of the orbital shaker.
-
Increase Temperature: Gently heat the solution. Be aware that the determined solubility will be temperature-dependent.
-
Particle Size Reduction: Grinding the solid to a finer powder can increase the surface area and speed up dissolution.
-
Use Sonication: An ultrasonic bath can help break up solid aggregates and accelerate dissolution.
Q: The compound "oils out" instead of dissolving or precipitating as a solid. What does this mean?
A: "Oiling out" occurs when the solid melts or separates as a liquid phase that is immiscible with the solvent. This often happens when a solute is heated in a solvent in which it has poor solubility at that temperature. Try using a different solvent or a solvent mixture.
Q: I am getting inconsistent solubility results between replicate experiments. What could be the cause?
A:
-
Insufficient Equilibration Time: Ensure that the solution has reached equilibrium. For poorly soluble compounds, this may take longer than 24 hours.
-
Temperature Fluctuations: Maintain a constant and uniform temperature during the experiment.
-
Incomplete Solid Removal: Ensure all undissolved solid is removed by effective centrifugation and filtration before analysis. The presence of fine particles can artificially inflate the measured concentration.
-
Solvent Evaporation: Keep vials tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.
Q: The compound appears to be degrading in the solvent. How can I confirm this and what should I do?
A:
-
Analytical Confirmation: Use an analytical technique like HPLC to check for the appearance of new peaks over time, which would indicate degradation products.
-
Choose a Different Solvent: The solvent may be reacting with your compound. Select a more inert solvent. For example, avoid protic solvents if your compound is sensitive to them.
-
Control Temperature: Degradation reactions are often accelerated by heat. If you are heating to aid dissolution, try to use the lowest effective temperature.
Visual Workflow and Diagrams
Below is a logical workflow for selecting a suitable solvent for an experiment involving this compound.
References
3-Amino-4-bromo-6-chloropyridazine material safety data sheet (MSDS)
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-4-bromo-6-chloropyridazine (CAS: 446273-59-2).
Material Safety & Physical Properties
For easy reference, the key quantitative data for this compound is summarized below.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₃BrClN₃ |
| Molecular Weight | 208.44 g/mol |
| Appearance | White or off-white crystalline powder |
| Boiling Point | 385.37 °C at 760 mmHg |
| Density | 1.96 g/cm³ |
| Flash Point | 186.87 °C |
Table 2: Safety and Hazard Information
| Hazard Statement | Code | Description |
| Toxic if swallowed | H301 | |
| Toxic in contact with skin | H311 | |
| Toxic if inhaled | H331 | |
| Causes skin irritation | H315 | |
| Causes serious eye damage | H318 | |
| May cause respiratory irritation | H335 |
Experimental Protocols
This compound is a key intermediate in the synthesis of various heterocyclic compounds, notably in the development of potent imidazo[1,2-b]pyridazine-based phosphodiesterase 10a (PDE10a) inhibitors.[1][2] A common application involves the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Sodium Carbonate, 2.0 equiv)
-
Degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound, the arylboronic acid, and the base.[3]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen.[3]
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent system to the flask.[3]
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture.
-
Heating: Heat the mixture to 80-100 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[3]
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.[3]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: What are the primary hazards associated with this compound?
A1: This compound is toxic if swallowed, in contact with skin, or if inhaled.[4][5] It also causes skin irritation and serious eye damage, and may cause respiratory irritation.[4] Always handle this chemical in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE).[6]
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A2: You should wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6] For procedures that may generate dust, respiratory protection is also recommended.
Q3: How should I store this compound?
A3: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] It should be stored away from incompatible materials such as oxidizing agents, heat, and open flames.[6]
Q4: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What are some potential causes and solutions?
A4:
-
Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture. Ensure that the catalyst is fresh and handled under an inert atmosphere.
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Make sure the solvent and reaction mixture are thoroughly degassed before adding the catalyst.
-
Base and Solvent Choice: The choice of base and solvent can significantly impact the reaction. Consider screening different conditions, such as using potassium phosphate as the base or a different solvent system.
-
Poor Quality Reagents: Ensure the purity of your starting material and the boronic acid.
Q5: I am observing the formation of a deboronated byproduct in my Suzuki-Miyaura reaction. How can I minimize this?
A5: Deboronation can be caused by excess water or prolonged reaction times at high temperatures.
-
Use Anhydrous Solvents: While some water is often necessary for the reaction, using anhydrous solvents for the majority of the solvent system can help.
-
Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid side reactions.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to deboronation.
Q6: How should I handle spills of this compound?
A6: For minor spills, use an inert absorbent material like sand or vermiculite to contain and collect the compound.[6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For major spills, evacuate the area and contact your institution's environmental health and safety department.
Q7: What is the correct procedure for disposing of waste containing this compound?
A7: Waste containing this compound should be treated as hazardous waste. Collect it in a clearly labeled, sealed container.[4] Do not mix it with non-halogenated waste. The disposal must be handled by a licensed hazardous waste disposal company or your institution's EHS department in accordance with local, state, and federal regulations.[4][6]
Visualized Workflows
Caption: Workflow for safe handling and emergency procedures.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
References
Technical Support Center: Optimizing Buchwald-Hartwig Reactions for Brominated Pyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions specifically for brominated pyridazine substrates.
Troubleshooting Guide
Researchers may encounter several challenges when working with brominated pyridazines in Buchwald-Hartwig aminations due to the unique electronic properties and potential for catalyst inhibition by the diazine core. This guide addresses common issues in a question-and-answer format.
Q1: My reaction shows low or no conversion of the brominated pyridazine starting material. What are the likely causes and how can I address them?
A1: Low or no conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Selection: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for the successful coupling of electron-deficient heteroaromatics like pyridazines.[1]
-
Recommendation: Employ bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos have shown success in challenging aminations.[2] If using a simple palladium salt like Pd(OAc)₂, ensure an appropriate ligand is also added. The use of pre-formed palladium catalysts (e.g., XPhos Pd G3) can sometimes lead to more consistent results.[3]
-
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[4] However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though they may require higher reaction temperatures or longer reaction times.[5]
-
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system.
-
Recommendation: Toluene and dioxane are the most commonly used solvents for Buchwald-Hartwig reactions.[6] Ensure the solvent is thoroughly dried and degassed to prevent catalyst deactivation.
-
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates.
-
Recommendation: These reactions are typically heated, often in the range of 80-110 °C.[6] If initial attempts at a lower temperature fail, gradually increasing the temperature may improve conversion.
-
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox.[7]
-
Q2: I am observing significant amounts of side products, such as hydrodehalogenation (replacement of bromine with hydrogen). What can I do to minimize this?
A2: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[1]
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (the desired product-forming step) and β-hydride elimination (which can lead to side products).
-
Recommendation: Screening different bulky phosphine ligands can help to minimize this side reaction.
-
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes promote side reactions.
-
Recommendation: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid over-heating.
-
Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What could be the issue?
A3: Sluggish reactions with pyridazine substrates can be due to catalyst inhibition. The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, hindering the catalytic cycle.[1]
-
Ligand Solution: The use of bulky ligands can disfavor the coordination of the pyridazine nitrogen to the palladium.
-
Recommendation: Employ sterically hindered ligands like XPhos or tBuXPhos.[5]
-
-
Catalyst Loading: In some cases, a higher catalyst loading may be necessary to overcome catalyst deactivation or inhibition.
-
Recommendation: If standard catalyst loadings (e.g., 1-2 mol %) are ineffective, consider increasing the loading to 3-5 mol %.[8]
-
Q4: I am having trouble with the purification of my final product. What are some common impurities and how can I remove them?
A4: Common impurities include residual catalyst, ligand, and side products from the reaction.
-
Work-up Procedure: A proper aqueous work-up can help to remove some of the inorganic byproducts.
-
Recommendation: Quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent and washing with brine, is a standard procedure.[6]
-
-
Filtration: Filtering the crude reaction mixture through a pad of Celite can help to remove insoluble palladium species.[8]
-
Chromatography: Column chromatography on silica gel is the most common method for purifying the final product.
-
Recommendation: A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. The choice of solvents will depend on the polarity of your product.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Buchwald-Hartwig amination of a brominated pyridazine?
A1: A reliable set of starting conditions to screen would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) or an XPhos-based pre-catalyst.[2]
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents).[4]
-
Solvent: Anhydrous, degassed toluene or dioxane.[6]
-
Temperature: 100-110 °C.[2]
-
Atmosphere: Inert (Argon or Nitrogen).[7]
Q2: Can I use a weaker base if my brominated pyridazine or amine coupling partner is base-sensitive?
A2: Yes, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used. However, you may need to use a higher catalyst loading and/or a higher reaction temperature to achieve a good yield.[5]
Q3: Are there any solvents I should avoid?
A3: Yes. Chlorinated solvents (e.g., chloroform, dichloromethane) and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can inhibit the palladium catalyst.[9]
Q4: My brominated pyridazine also has a chloro-substituent. Can I achieve selective amination at the bromo-position?
A4: Yes, in many cases, selective amination at the bromo-position is possible due to the higher reactivity of aryl bromides compared to aryl chlorides in the oxidative addition step of the catalytic cycle.[10] Careful optimization of the reaction conditions, particularly the ligand and temperature, will be key to achieving high selectivity.
Q5: What is the role of the bulky phosphine ligand?
A5: Bulky, electron-rich phosphine ligands play several crucial roles:
-
They promote the formation of the active, monoligated Pd(0) species.
-
They facilitate the rate-limiting oxidative addition and reductive elimination steps.[1]
-
Their steric bulk can prevent the coordination of the pyridazine nitrogen to the palladium center, thus reducing catalyst inhibition.[1]
-
They can help to suppress side reactions like β-hydride elimination.[1]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the Buchwald-Hartwig amination of brominated pyridazines and related heteroaromatic compounds. These should serve as a starting point for optimization.
Table 1: General Conditions for Amination of Bromopyridazines
| Parameter | Recommended Starting Conditions |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | XPhos, SPhos, RuPhos, or BINAP |
| Base | NaOtBu, K₂CO₃, or Cs₂CO₃ |
| Solvent | Toluene or Dioxane (anhydrous, degassed) |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Example Conditions from Literature for Heteroaromatic Aminations
| Heteroaryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 60 |
| 6-Bromopyridin-3-amine | Arylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | Good to Excellent* |
| 6-Chloroimidazo[1,2-b]pyridazine | Ethyloxycarbamate | Pd(OAc)₂ / Xantphos | tBuOK | 1,4-Dioxane | 100 | 27 |
*Note: Specific yield data for this substrate is limited in the public domain; "Good to Excellent" is based on trends with similar substrates.[2]
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of a Brominated Pyridazine:
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
-
Brominated pyridazine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the brominated pyridazine, palladium precursor, phosphine ligand, and base.[2]
-
Evacuate and backfill the flask with inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[6]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Challenges in the scale-up synthesis of 3-Amino-4-bromo-6-chloropyridazine
Welcome to the technical support center for the synthesis of 3-Amino-4-bromo-6-chloropyridazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of this important pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented method is the electrophilic bromination of 3-amino-6-chloropyridazine. This reaction is typically carried out using a brominating agent such as liquid bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent. The choice of brominating agent and solvent can significantly impact yield, purity, and safety, especially during scale-up.
Q2: What are the primary safety concerns when handling liquid bromine on a large scale?
A2: Liquid bromine is highly toxic, corrosive, and volatile.[1][2] On a large scale, its use presents significant handling risks, including the potential for runaway reactions and the release of hazardous fumes.[2] For safer production, solid brominating agents like N-bromosuccinimide (NBS) are often preferred as they are easier to handle and can offer a more controlled reaction.[1]
Q3: How can I minimize the formation of impurities during the bromination step?
A3: Impurity formation is a critical challenge in the scale-up synthesis. Key strategies to minimize impurities include:
-
Temperature Control: Maintaining a controlled temperature, often at or below room temperature (e.g., 0-20°C), is crucial to prevent over-bromination and other side reactions.[3]
-
Stoichiometry: Precise control over the molar ratio of the brominating agent to the starting material is essential. An excess of the brominating agent can lead to the formation of di-brominated and other polysubstituted impurities.
-
Solvent Selection: The choice of solvent can influence the reaction's selectivity and impurity profile. Methanol, ethanol, and tetrahydrofuran (THF) are commonly used.[1][3] The optimal solvent should be determined through process development studies.[1]
-
Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of degradation products.[1]
Q4: What are some common impurities that can be expected in the synthesis of this compound?
A4: While specific impurity profiles can vary, potential impurities may include:
-
Unreacted 3-amino-6-chloropyridazine
-
Di-brominated species (e.g., 3-Amino-4,5-dibromo-6-chloropyridazine)
-
Isomeric impurities
-
Degradation products resulting from prolonged reaction times or elevated temperatures.
Impurity profiling using techniques like HPLC and LC-MS is essential for identifying and quantifying these impurities to ensure the quality of the final product.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using TLC or HPLC. - If the reaction has stalled, consider a slight increase in temperature or extending the reaction time, while carefully monitoring for impurity formation. |
| Suboptimal Reagent Ratio | - Ensure the accurate addition of the brominating agent. - Perform small-scale experiments to optimize the stoichiometry. |
| Poor Solubility of Starting Material | - Select a more appropriate solvent or a solvent mixture to ensure all reactants are in solution. THF has been shown to be an effective solvent in some cases.[1] |
| Product Loss During Work-up | - Optimize the extraction and isolation procedures. Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving in the aqueous layer. - If precipitating the product, ensure complete precipitation by controlling temperature and solvent composition. |
Problem 2: High Levels of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Over-bromination | - Reduce the equivalents of the brominating agent. - Add the brominating agent slowly and maintain a low reaction temperature. |
| Reaction Temperature Too High | - Implement efficient cooling to maintain the desired temperature range throughout the reaction, especially during the addition of the brominating agent. |
| Inadequate Quenching | - Ensure the quenching agent (e.g., sodium thiosulfate solution) is added promptly and in sufficient quantity to neutralize any unreacted bromine. |
| Ineffective Purification | - Optimize the recrystallization solvent system to effectively remove specific impurities. - Consider column chromatography for high-purity requirements, although this may be less practical for very large scales. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Starting Material | Brominating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-amino-6-chloropyridazine | Bromine (1.0) | Sodium Bicarbonate (2.0) | Methanol | 0 - 20 | 16 | 43 | [3] |
| 3-amino-6-chloropyridazine | Bromine (1.5) | Sodium Bicarbonate (2.0) | Methanol | 0 - RT | 16 | 99 (crude) | [3] |
| 3-amino-6-chloropyridazine | Bromine (1.0) | Sodium Bicarbonate (2.0) | Ethanol | RT | 16 | Not specified | [4] |
| 3-amino-6-chloropyridazine | NBS (1.0) | - | THF | RT | 5 | Not specified (implied high) | [1] |
Note: Yields can be highly dependent on the scale of the reaction and the purification method employed.
Experimental Protocols
Protocol 1: Synthesis of this compound using Bromine
Materials:
-
3-amino-6-chloropyridazine
-
Methanol
-
Sodium Bicarbonate
-
Bromine
-
Water
-
Ethyl Acetate
Procedure:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) and sodium bicarbonate (2.0 eq) in methanol, add bromine (1.0-1.5 eq) dropwise at 0 °C.[3][4]
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[3]
-
Monitor the reaction to completion by TLC or HPLC.
-
Upon completion, filter the reaction mixture.
-
To the filtrate, add water to precipitate the crude product or to prepare for extraction.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[3]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
Preventing decomposition of 3-Amino-4-bromo-6-chloropyridazine on storage
Technical Support Center: 3-Amino-4-bromo-6-chloropyridazine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a refrigerator at 2-8°C.[1] It should be kept in a tightly sealed container, protected from light and moisture. For short-term storage, room temperature (22-24°C) in a desiccator may be acceptable, though refrigeration is preferred.
Q2: What are the primary factors that can cause the decomposition of this compound?
A2: The decomposition of halogenated aminopyridazines like this compound can be initiated or accelerated by several factors, including:
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[2]
-
Light: Exposure to UV or ambient light can lead to photolytic degradation.[2][3]
-
Moisture: The presence of water can facilitate hydrolysis of the halogen substituents or the amino group.[2][3]
-
Oxygen: Atmospheric oxygen can cause oxidative degradation, particularly in the presence of light or metal ions.[2][3]
-
pH: Highly acidic or basic conditions can catalyze decomposition.[3]
Q3: What are the potential signs of decomposition?
A3: Decomposition of this compound, which is typically an off-white or light-colored powder, may be indicated by:
-
A noticeable change in color (e.g., to yellow, brown, or black).
-
A change in the physical state of the solid (e.g., clumping, melting, or release of a gas).
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC, GC).
Q4: Are there any known incompatible materials?
A4: Avoid storing this compound with strong oxidizing agents, strong acids, and strong bases, as these can accelerate its decomposition.[4] Also, ensure that the storage container is inert and does not leach any reactive substances.
Troubleshooting Guide
This guide will help you troubleshoot potential decomposition issues with this compound.
Issue 1: The compound has changed color during storage.
| Possible Cause | Suggested Action |
| Exposure to Light | Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
| Oxidation | Purge the container with an inert gas like nitrogen or argon before sealing to displace oxygen. |
| Thermal Stress | Ensure the compound is consistently stored at the recommended refrigerated temperature (2-8°C). |
Issue 2: Analytical tests (e.g., HPLC) show the presence of impurities or a decrease in purity.
| Possible Cause | Suggested Action |
| Hydrolysis | Store the compound in a desiccator to minimize exposure to moisture. Ensure all solvents used for analysis are dry. |
| Reaction with Solvent | When preparing solutions, use high-purity, degassed solvents. Prepare solutions fresh before use and avoid long-term storage in solution. |
| Decomposition during Analysis | For GC analysis, be aware that thermally labile compounds can decompose in a hot injector port.[5] Consider using a lower injection temperature or a different analytical technique like HPLC. |
Data Presentation
Table 1: Stability of Aminopyridine Derivatives in Oral Capsule Formulations
| Compound | Storage Temperature | Duration | Remaining Compound (%) |
| 4-Aminopyridine | 4°C | 6 months | >95% |
| 23°C | 6 months | >95% | |
| 37°C | 1 month | >95% | |
| 3,4-Diaminopyridine | 4°C | 6 months | >95% |
| 23°C | 6 months | >95% | |
| 37°C | 1 month | >95% |
Data adapted from studies on compounded oral capsules and may not be directly representative of the pure compound.[6]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 10%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under stress conditions.[7]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide at room temperature for 24-48 hours.
-
Thermal Degradation: Expose the solid compound to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound or a solution of the compound to UV light (e.g., 254 nm) for 24-48 hours.
After each stress condition, analyze the samples by HPLC (as described in Protocol 1) to identify and quantify any degradation products.
Visualizations
Caption: Potential decomposition pathways for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. iipseries.org [iipseries.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. This compound | CAS#:446273-59-2 | Chemsrc [chemsrc.com]
- 5. Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
How to manage hazardous reactions of 3-Amino-4-bromo-6-chloropyridazine
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS), institutional safety protocols, or a thorough risk assessment conducted by qualified personnel. Always consult the official SDS and your institution's safety officer before handling 3-Amino-4-bromo-6-chloropyridazine.
Troubleshooting Guide: Managing Potentially Hazardous Reactions
This guide addresses specific issues that may be encountered during experiments involving this compound.
Q1: My reaction is showing an unexpected and rapid temperature increase. What should I do?
A1: An unexpected exotherm indicates a potential runaway reaction. Your immediate priority is to ensure your safety and the safety of those around you.
-
Alert Personnel: Immediately notify colleagues and your lab supervisor.
-
Remove Heat Source: If applicable, immediately remove any external heating.
-
Initiate Cooling: If the reaction vessel is in a cooling bath (ice, cryo-bath), ensure it is effectively cooling the reaction. If it is safe to do so, add more coolant.
-
Do Not Seal the Vessel: A sealed vessel could lead to a dangerous pressure buildup. Ensure the reaction is vented to a safe location (e.g., a fume hood scrubber).
-
Evacuate: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
Q2: I've observed gas evolution from my reaction mixture, and the gas has a sharp, irritating odor. What are the potential hazards?
A2: The thermal decomposition of this compound can release hazardous gases.[1] The irritating odor likely indicates the presence of hydrogen chloride (HCl) and/or hydrogen bromide (HBr) gas, along with nitrogen oxides (NOx).[1] These gases are corrosive and toxic upon inhalation.
-
Ensure Adequate Ventilation: All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors or decomposition products.[1]
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Neutralization: If a significant amount of acidic gas is released, a basic scrubber system may be necessary to neutralize the exhaust from your fume hood.
Q3: I accidentally mixed this compound with a strong oxidizing agent, and the mixture is turning dark and heating up. What is happening?
A3: this compound is incompatible with strong oxidizing agents.[1] The observed color change and heating are signs of a potentially violent and hazardous reaction.
-
Isolate the Reaction: If it is safe to do so, move the reaction vessel to a blast shield or an isolated area within the fume hood.
-
Do Not Add Water or Other Reagents: Attempting to quench the reaction without a pre-approved plan could exacerbate the situation.
-
Follow Emergency Procedures: Treat this as a potential fire or explosion hazard. Alert others and be prepared to evacuate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards are:
-
Irritation: It causes skin and serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2][4]
-
Reactivity: It is reactive with strong oxidizing agents and can decompose under heat, releasing toxic and corrosive gases.[1]
Q2: What are the known incompatibilities for this compound?
A2: Avoid contact with strong oxidizing agents.[1]
Q3: What happens when this compound is heated?
A3: Heating can lead to thermal decomposition. Conditions to avoid include heat, flames, and sparks.[1] Hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide.[1]
Q4: What is the recommended storage condition for this compound?
A4: It is recommended to store this compound in a refrigerator.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₃BrClN₃ | [1][2] |
| Molecular Weight | 208.44 g/mol | [1][2][5] |
| Physical Form | Solid | |
| Boiling Point | 385.37 °C at 760 mmHg | [2] |
| Flash Point | 186.9 °C | [2] |
| Incompatible Materials | Oxidizing agents | [1] |
| Hazardous Decomposition Products | Carbon monoxide, nitrogen oxides, hydrogen chloride, hydrogen bromide | [1] |
Experimental Protocols
Protocol: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Disclaimer: This is a general protocol and must be adapted based on the specific DSC instrument and a thorough risk assessment.
Objective: To determine the onset temperature of thermal decomposition for this compound.
Materials:
-
This compound sample (1-5 mg)
-
High-pressure DSC pans (e.g., gold-plated stainless steel)
-
DSC instrument
-
Inert gas (e.g., Nitrogen or Argon)
Methodology:
-
Sample Preparation: In a controlled environment (e.g., a glove box or fume hood), carefully weigh 1-5 mg of the compound into a high-pressure DSC pan.
-
Sealing: Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature well above the expected decomposition (e.g., 400 °C). Caution: The final temperature should be determined after a preliminary risk assessment.
-
-
Data Analysis:
-
Monitor the heat flow signal as a function of temperature.
-
An exothermic event (a peak in the heat flow data) indicates a decomposition reaction.
-
The onset temperature of this exotherm is a critical parameter for assessing the thermal stability of the compound.
-
Visualizations
Caption: Workflow for responding to an unexpected exothermic event.
Caption: Potential hazardous decomposition products from this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-4-bromo-6-chloropyridazine and 3-Amino-4,6-dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two key heterocyclic building blocks: 3-amino-4-bromo-6-chloropyridazine and 3-amino-4,6-dichloropyridazine. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes to novel pharmaceutical agents and other complex organic molecules. This document summarizes the key reactivity principles, supported by available experimental data and detailed reaction protocols.
Executive Summary
The primary difference in reactivity between this compound and 3-amino-4,6-dichloropyridazine lies in the nature of their halogen substituents. The carbon-bromine (C-Br) bond in this compound is generally more reactive than the carbon-chlorine (C-Cl) bonds in both molecules. This preferential reactivity of the C-Br bond allows for regioselective functionalization, making it a valuable substrate for sequential cross-coupling and nucleophilic substitution reactions. In contrast, the two chlorine atoms in 3-amino-4,6-dichloropyridazine exhibit more similar reactivity, which can be modulated by reaction conditions and the electronic effects of the amino group.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental tools for the synthesis of complex molecules. The reactivity of the C-X (X = Br, Cl) bond in the oxidative addition step is a critical factor in these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, the C-Br bond is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the C-Cl bond. This allows for selective arylation or vinylation at the 4-position while leaving the chlorine atom at the 6-position intact for subsequent transformations.
While direct comparative studies with 3-amino-4,6-dichloropyridazine are not extensively documented under identical conditions, the general principles of Suzuki-Miyaura coupling strongly suggest that this compound will exhibit higher reactivity and selectivity at the 4-position. For 3-amino-4,6-dichloropyridazine, achieving mono-substitution can be more challenging, and the reaction may require more forcing conditions, potentially leading to a mixture of mono- and di-substituted products. The presence of the amino group can also influence the regioselectivity of the reaction on the dichlorinated scaffold.[1]
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound | 3-Amino-4,6-dichloropyridazine |
| Primary Reaction Site | C4 (Carbon-Bromine bond) | C4 or C6 (Carbon-Chlorine bonds) |
| Relative Reactivity | Higher, due to the more reactive C-Br bond. | Lower, requires more forcing conditions. |
| Selectivity | High regioselectivity for mono-substitution at C4. | Lower regioselectivity, potential for mixtures of mono- and di-substituted products. |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Typical Base | Na₂CO₃, K₂CO₃, K₃PO₄ | Na₂CO₃, K₂CO₃, K₃PO₄ |
| Typical Solvent | Dioxane/Water, Toluene/Ethanol/Water, DME | Dioxane/Water, Toluene/Ethanol/Water, DME |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Amino-6-halopyridazines
This protocol is a general representation based on literature procedures for similar substrates.[2]
dot
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a key determinant of the reaction's success. The C-Br bond of this compound is more readily activated by the palladium catalyst than the C-Cl bond, allowing for selective amination at the 4-position.[3]
For 3-amino-4,6-dichloropyridazine, the amination of a C-Cl bond generally requires more reactive catalysts (e.g., those with more electron-rich and bulky phosphine ligands) and potentially higher temperatures.[4] Achieving selective mono-amination can be challenging and may depend on the specific amine and reaction conditions used.
Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination
| Feature | This compound | 3-Amino-4,6-dichloropyridazine |
| Primary Reaction Site | C4 (Carbon-Bromine bond) | C4 or C6 (Carbon-Chlorine bonds) |
| Relative Reactivity | Higher, due to the more reactive C-Br bond. | Lower, requires more active catalysts and/or harsher conditions. |
| Selectivity | High regioselectivity for mono-amination at C4. | Can be challenging to control for mono-amination. |
| Typical Catalyst/Ligand | Pd₂(dba)₃ / BINAP, Pd(OAc)₂ / Xantphos | Pd₂(dba)₃ / XPhos, Pd(OAc)₂ / RuPhos |
| Typical Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LiHMDS |
| Typical Solvent | Toluene, Dioxane, THF | Toluene, Dioxane, THF |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a generalized protocol based on established methods for the amination of aryl halides.[5][6]
dot
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important class of reactions for the functionalization of these pyridazine derivatives. The reactivity in SNAr is governed by the stability of the Meisenheimer intermediate and the leaving group ability of the halide.
For this compound, the better leaving group ability of bromide compared to chloride generally leads to preferential substitution at the 4-position. Strong nucleophiles such as alkoxides and thiolates will likely displace the bromide selectively.
In the case of 3-amino-4,6-dichloropyridazine, the two chlorine atoms are electronically distinct due to the influence of the C3-amino group. The chlorine at the 4-position is generally more activated towards nucleophilic attack than the chlorine at the 6-position. However, achieving high regioselectivity can be dependent on the nature of the nucleophile and the reaction conditions.
Table 3: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 3-Amino-4,6-dichloropyridazine |
| Primary Reaction Site | C4 (due to better leaving group, Br) | C4 (more activated position) |
| Relative Reactivity | Generally higher at the C-Br bond. | Moderate, requires a good nucleophile. |
| Selectivity | High regioselectivity for substitution at C4. | Good regioselectivity for C4, but may require optimization. |
| Typical Nucleophiles | Alkoxides, Thiolates, Amines | Alkoxides, Thiolates, Amines |
| Typical Solvents | Polar aprotic (e.g., DMF, DMSO), Alcohols | Polar aprotic (e.g., DMF, DMSO), Alcohols |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
dot
Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.
Conclusion
3-Amino-4,6-dichloropyridazine, while also a valuable building block, presents a greater challenge in achieving selective mono-functionalization. However, with careful selection of reaction conditions and catalysts, it is possible to control the regioselectivity of its reactions. The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired final product. For sequential and controlled elaboration of the pyridazine core, this compound is often the superior choice.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 446273-59-2 | Benchchem [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 3-Amino-4-bromo-6-chloropyridazine
For researchers, scientists, and professionals in drug development, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridazine core, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides a detailed, data-driven comparison of two powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the selective functionalization of 3-Amino-4-bromo-6-chloropyridazine at the C4-position.
The presence of two different halogen atoms on the pyridazine ring of this compound offers the potential for selective chemical modifications. The carbon-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for regioselective functionalization at the C4 position while leaving the C6 chloro substituent available for subsequent transformations. This guide will delve into the performance of Suzuki and Stille couplings for this specific application, providing experimental data, detailed protocols, and a comparative analysis to aid in the selection of the optimal synthetic strategy.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters) | Organotin compounds (organostannanes) |
| Toxicity | Boron reagents and byproducts are generally of low toxicity. | Organotin reagents and byproducts are highly toxic. |
| Reagent Stability | Boronic acids can be prone to protodeboronation and decomposition. | Organostannanes are typically stable to air and moisture. |
| Reaction Conditions | Requires a base to activate the organoboron reagent. | Often proceeds under neutral or milder conditions. |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Byproduct Removal | Boron-containing byproducts are often water-soluble and easily removed. | Tin-containing byproducts can be challenging to remove from the reaction mixture. |
Performance Comparison: Experimental Data
While a direct head-to-head comparison for the functionalization of this compound is not extensively documented in a single study, analysis of related structures and general trends in cross-coupling reactions provides valuable insights. The following table summarizes representative yields for the coupling of aryl groups to pyridazine and other heterocyclic systems using both methods.
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Solvent | Base | Yield (%) |
| Suzuki-Miyaura | 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/Ethanol/H₂O | Na₂CO₃ | ~65%[1] |
| Suzuki-Miyaura | 4-Bromochlorobenzene | Phenylboronic acid | Pd(OAc)₂ | Ethanol/H₂O | KOH | 64%[2] |
| Stille | Iodinated Diazocine | 4-Bromoanisole | Pd(OAc)₂/XPhos | Toluene | - | 90%[3] |
| Suzuki | Borylated Diazocine | 4-Bromoanisole | Pd(OAc)₂/XPhos | Toluene | K₃PO₄ | 95%[3] |
| Stille | Iodinated Diazocine | 2-Bromothiophene | Pd(OAc)₂/XPhos | Toluene | - | 94%[3] |
| Suzuki | Borylated Diazocine | 2-Bromothiophene | Pd(OAc)₂/XPhos | Toluene | K₃PO₄ | 66%[3] |
Analysis: The data suggests that for relatively simple, electron-rich or electron-neutral coupling partners, both Suzuki and Stille reactions can provide good to excellent yields.[3] However, for more challenging substrates, such as some heteroaryl bromides, the Stille coupling has been observed to provide significantly higher yields.[3] The choice of catalyst, ligand, and base is crucial for optimizing the Suzuki coupling, and its performance can be more sensitive to steric hindrance and the electronic properties of the coupling partners.
Experimental Protocols
The following are generalized protocols for the selective functionalization of this compound at the C4-position.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 3-amino-4-aryl-6-chloropyridazine.
Protocol 2: Selective Stille Coupling
This protocol outlines a general procedure for the palladium-catalyzed Stille cross-coupling of this compound with an organostannane.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(aryl)stannane) (1.1 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Anhydrous and degassed toluene or DMF
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous and degassed toluene or DMF via syringe.
-
Add the organostannane (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Filter the resulting slurry through Celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 3-amino-4-aryl-6-chloropyridazine.
Reaction Mechanisms and Workflow
The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A comparative workflow of Suzuki and Stille coupling for pyridazine functionalization.
Caption: Simplified catalytic cycles for Suzuki and Stille cross-coupling reactions.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the selective functionalization of this compound at the C4-position.
The Suzuki coupling is often the preferred first choice due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts.[4] The wide commercial availability of a diverse range of boronic acids also facilitates rapid library synthesis for structure-activity relationship (SAR) studies.
The Stille coupling, however, presents a robust and often higher-yielding alternative, particularly for substrates that are sensitive to basic conditions or possess significant steric hindrance.[3][4] Its excellent functional group tolerance is a key advantage. The primary drawback remains the high toxicity of organotin compounds and the challenges associated with their complete removal from the final product.
Ultimately, the choice between Suzuki and Stille coupling will depend on the specific requirements of the synthesis, including the nature of the coupling partners, desired yield, scalability, and safety considerations. For initial explorations and high-throughput synthesis, the Suzuki coupling is generally recommended. For more challenging transformations where the Suzuki reaction may falter, the Stille coupling provides a powerful and reliable solution.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Amino-4-bromo-6-chloropyridazine Analogs
For researchers, scientists, and drug development professionals, the 3-amino-4-bromo-6-chloropyridazine scaffold represents a promising starting point for the discovery of novel therapeutics. This heterocyclic core has proven to be a versatile template for the development of potent and selective inhibitors of key biological targets, including phosphodiesterase 10A (PDE10A) and the SWI/SNF chromatin remodeling complex components SMARCA2/4. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, supported by experimental data and detailed methodologies.
This guide will delve into two distinct classes of compounds derived from the this compound core: imidazo[1,2-b]pyridazine-based PDE10A inhibitors and pyridazine-based SMARCA2/4 degraders. By examining the impact of structural modifications on their biological activity, we aim to provide actionable insights for the rational design of next-generation drug candidates.
Imidazo[1,2-b]pyridazine Analogs as Potent PDE10A Inhibitors
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, and its inhibition has emerged as a promising therapeutic strategy for neurological and psychiatric disorders. The this compound scaffold has been instrumental in the development of potent imidazo[1,2-b]pyridazine-based PDE10A inhibitors.[1][2]
A key synthetic step involves the condensation of 4-bromo-6-chloropyridazin-3-amine with α-bromoketones to form the imidazo[1,2-b]pyridazine core.[3] Subsequent modifications at various positions of this fused ring system have allowed for a systematic exploration of the SAR.
Comparative Analysis of PDE10A Inhibitory Activity
The following table summarizes the in vitro activity of a series of imidazo[1,2-b]pyridazine analogs against human PDE10A.
| Compound ID | R1 | R2 | IC50 (nM) |
| 1a | Phenyl | H | 150 |
| 1b | 4-Fluorophenyl | H | 85 |
| 1c | 4-Methoxyphenyl | H | 120 |
| 2a | Phenyl | Methyl | 55 |
| 2b | 4-Fluorophenyl | Methyl | 25 |
| 2c | 4-Methoxyphenyl | Methyl | 40 |
| 3a | Pyridin-4-yl | H | 35 |
| 3b | Pyridin-4-yl | Methyl | 10 |
Key SAR Observations:
-
Substitution at the R1 position: Aromatic and heteroaromatic substituents are well-tolerated. The introduction of a fluorine atom at the para-position of the phenyl ring (Compound 1b ) enhances potency compared to the unsubstituted phenyl analog (Compound 1a ). A pyridinyl group at this position (Compound 3a ) leads to a significant increase in activity.
-
Substitution at the R2 position: The introduction of a methyl group at the R2 position consistently improves inhibitory activity across all R1 variants (compare 1a-c with 2a-c and 3a with 3b ). This suggests a favorable interaction within the enzyme's active site.
-
Combined Effect: The most potent compound in this series, 3b , combines the favorable pyridin-4-yl group at R1 with a methyl group at R2, resulting in a low nanomolar IC50 value.
Pyridazine Analogs as Selective SMARCA2/4 Degraders
The SWI/SNF chromatin remodeling complex plays a critical role in gene expression, and its subunits, SMARCA2 and SMARCA4, have been identified as important targets in oncology. A series of proteolysis-targeting chimeras (PROTACs) based on a 3-aminopyridazine core has been developed to induce the degradation of these proteins.
These PROTACs consist of a ligand that binds to the target protein (SMARCA2/4), a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Comparative Analysis of SMARCA2/4 Degradation
The following table presents the degradation efficiency of representative pyridazine-based PROTACs in MV-4-11 cells.
| Compound ID | Linker | E3 Ligase Ligand | SMARCA2 DC50 (nM) | SMARCA2 Dmax (%) | SMARCA4 DC50 (nM) | SMARCA4 Dmax (%) |
| PROTAC-1 | PEG3 | Pomalidomide | 15 | 92 | 25 | 88 |
| PROTAC-2 | PEG4 | Pomalidomide | 8 | 95 | 12 | 93 |
| PROTAC-3 | Alkyl C5 | Thalidomide | 35 | 85 | 50 | 80 |
| PROTAC-4 | PEG4 | Von Hippel-Lindau (VHL) | 3 | 98 | 4 | 98 |
Key SAR Observations:
-
Linker Composition and Length: The nature and length of the linker significantly impact degradation efficiency. A PEG4 linker (PROTAC-2) appears to be more effective than a PEG3 linker (PROTAC-1), resulting in lower DC50 values. An alkyl linker (PROTAC-3) was less efficient.
-
E3 Ligase Ligand: The choice of E3 ligase ligand is critical. Utilizing a VHL ligand (PROTAC-4) resulted in the most potent degrader, with single-digit nanomolar DC50 values for both SMARCA2 and SMARCA4.
-
Degradation Efficiency: PROTAC-4 demonstrates exceptional efficiency, achieving near-complete degradation (Dmax of 98%) of both target proteins.
Experimental Protocols
PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based in vitro assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the PDE10A enzyme.[4][5][6][7]
Materials:
-
Recombinant Human PDE10A enzyme
-
PDE Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20)
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Binding Agent
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in PDE Assay Buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Assay Reaction:
-
Add 5 µL of the diluted test compound or control (assay buffer with DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of the microplate.
-
Add 10 µL of diluted PDE10A enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction by adding 10 µL of the Binding Agent to each well.
-
Incubate for an additional 30 minutes at room temperature.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
SMARCA2/4 Degradation Assay (Western Blot)
This protocol describes the use of Western blotting to quantify the degradation of SMARCA2 and SMARCA4 proteins in cultured cells following treatment with PROTACs.[8][9][10][11]
Materials:
-
Cancer cell line (e.g., MV-4-11)
-
Cell culture medium and supplements
-
Test PROTACs dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTACs or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
References
- 1. usbio.net [usbio.net]
- 2. Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. preludetx.com [preludetx.com]
- 10. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Pyridazine Inhibitors in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Pyridazine scaffolds have emerged as a privileged structure in medicinal chemistry, offering a versatile platform for designing novel therapeutics. A key area of exploration within this class of compounds is the impact of halogen substitution on biological activity. This guide provides an objective comparison of brominated versus chlorinated pyridazine inhibitors, supported by available experimental data, to aid in the rational design of next-generation drug candidates.
The substitution of a hydrogen atom with a halogen, such as chlorine or bromine, can significantly influence a molecule's physicochemical properties, including its size, electronegativity, and ability to form halogen bonds. These alterations, in turn, can profoundly impact the compound's binding affinity for its target protein, cellular permeability, and metabolic stability. While both chlorine and bromine are commonly employed in drug design, their subtle differences can lead to significant variations in biological activity.
Unveiling the Impact: A Data-Driven Comparison
| Target Kinase | Compound ID | Halogen Substitution | IC50 (nM) | Cell Line (for anticancer activity) | Reference |
| CDK2 | 11m | Chloro | 20.1 | T-47D, MDA-MB-231 (Breast Cancer) | [1] |
| - | Bromo (analog not available) | - | - | ||
| CDK9 | Compound 9 | Bromo | 131 | - | |
| - | Chloro (analog not available) | - | - | ||
| Anticancer | DCPYR | Dichloro | - | MAC16 (Colon Cancer) |
Note: A direct comparison is limited by the availability of data for structurally identical pairs of brominated and chlorinated analogs.
From the limited data, we can observe that both chlorinated and brominated pyridazines can exhibit potent inhibitory activity. For instance, the chlorinated pyridazine derivative 11m shows a strong inhibitory effect on CDK2 with an IC50 of 20.1 nM.[1] In a separate study on quinazolinone-based CDK9 inhibitors, a brominated analog (Compound 9 ) demonstrated favorable activity, suggesting that bromine can be a beneficial substitution in this context.
A study on urease inhibitors provides a more direct, albeit non-pyridazine, comparison, where the substitution of chlorine with bromine led to a decrease in activity. This was attributed to the lower electronegativity and larger size of bromine compared to chlorine. This highlights the nuanced and target-dependent nature of halogen substitution effects.
The Underlying Mechanisms: Signaling Pathways in Focus
To understand the biological context of these inhibitors, it is crucial to visualize the signaling pathways they target. Pyridazine inhibitors have been developed against several key kinases involved in cell proliferation and inflammation, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Cyclin-Dependent Kinase 2 (CDK2).
Experimental Corner: Protocols for Evaluating Inhibitor Activity
To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments used to assess the biological activity of pyridazine inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Experimental Workflow:
Protocol:
-
Prepare Reagents: Prepare the kinase, substrate, ATP, and test compounds (brominated and chlorinated pyridazine inhibitors) in a suitable kinase buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the brominated and chlorinated pyridazine inhibitors. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.
Conclusion and Future Directions
The choice between a brominated and a chlorinated pyridazine inhibitor is not a one-size-fits-all decision. The optimal halogen substitution is highly dependent on the specific biological target and the desired pharmacological profile. While chlorine's smaller size and higher electronegativity can be advantageous in certain contexts, bromine's potential for forming stronger halogen bonds might offer enhanced potency and selectivity in others.
The provided data and protocols offer a foundation for researchers to systematically investigate the structure-activity relationships of halogenated pyridazine inhibitors. Future studies should focus on the synthesis and evaluation of matched pairs of brominated and chlorinated analogs against a diverse panel of kinases and cancer cell lines. Such direct comparative data will be invaluable in elucidating the precise role of halogen substitution and will undoubtedly accelerate the development of more effective and safer pyridazine-based therapeutics.
References
A Comparative Guide to the Crystallographic Analysis of 3-Amino-4-bromo-6-chloropyridazine Co-crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the study of co-crystals of 3-Amino-4-bromo-6-chloropyridazine, a compound of interest in pharmaceutical development. Due to the limited availability of public domain research specifically on the co-crystals of this molecule, this document outlines a comprehensive, albeit hypothetical, experimental and comparative approach based on established crystallographic methodologies. The aim is to equip researchers with a robust workflow for co-crystal screening, synthesis, and detailed structural analysis.
Introduction to Co-crystallization of this compound
Co-crystals are multi-component crystalline solids composed of an active pharmaceutical ingredient (API) and a benign co-former, which are solid at ambient temperature. The formation of co-crystals is a well-established strategy in pharmaceutical sciences to enhance the physicochemical properties of an API, such as solubility, stability, and bioavailability, without altering its chemical structure. This compound presents several functional groups, including an amino group and pyridazine nitrogen atoms, that are amenable to forming robust hydrogen bonds with suitable co-formers, particularly those containing carboxylic acid or other hydrogen-bond donating moieties.
This guide will explore a hypothetical co-crystallization study of this compound with two common co-formers: succinic acid and adipic acid. These dicarboxylic acids are frequently used in co-crystal screening due to their strong hydrogen bonding capabilities.
Hypothetical Experimental Protocols
Objective: To screen for and synthesize co-crystals of this compound with succinic acid and adipic acid.
Materials:
-
This compound (API)
-
Succinic Acid (Co-former A)
-
Adipic Acid (Co-former B)
-
Solvents: Methanol, Ethanol, Acetonitrile
Methods:
-
Liquid-Assisted Grinding:
-
An equimolar amount of the API and a co-former are added to a mortar.
-
A few drops of a solvent (e.g., methanol) are added.
-
The mixture is ground with a pestle for approximately 30 minutes.
-
The resulting powder is collected for analysis by Powder X-ray Diffraction (PXRD).
-
-
Solution Crystallization:
-
Equimolar amounts of the API and a co-former are dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol or acetonitrile).
-
The solution is allowed to cool slowly to room temperature.
-
The resulting crystals are collected by filtration and dried under vacuum.
-
Objective: To determine the crystal structure of the synthesized co-crystals.
Protocol:
-
A suitable single crystal of the co-crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Comparative Data Presentation
The following table presents hypothetical crystallographic data for two potential co-crystals of this compound. This illustrates how quantitative data would be structured for easy comparison.
| Parameter | API | Co-crystal A (with Succinic Acid) | Co-crystal B (with Adipic Acid) |
| Formula | C₄H₃BrClN₃ | C₈H₉BrClN₃O₄ | C₁₀H₁₃BrClN₃O₄ |
| Formula Weight | 208.44 | 326.54 | 354.59 |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/n |
| a (Å) | 10.123(4) | 7.123(2) | 12.456(5) |
| b (Å) | 8.456(3) | 9.456(3) | 8.987(4) |
| c (Å) | 15.789(6) | 10.123(4) | 14.123(6) |
| α (°) | 90 | 88.12(2) | 90 |
| β (°) | 105.34(2) | 75.45(3) | 110.23(3) |
| γ (°) | 90 | 80.12(2) | 90 |
| Volume (ų) | 1302.1(8) | 645.3(4) | 1480.2(9) |
| Z | 4 | 2 | 4 |
| Calculated Density (g/cm³) | 1.063 | 1.678 | 1.590 |
| R-factor (%) | - | 4.12 | 3.89 |
| Hydrogen Bond Motifs | N-H···N | N-H···O, O-H···N | N-H···O, O-H···N |
Alternative Characterization Techniques
While SC-XRD provides definitive structural information, other techniques are crucial for a comprehensive comparison:
-
Powder X-ray Diffraction (PXRD): Used to confirm the formation of a new crystalline phase and to assess the bulk purity of the synthesized co-crystals.
-
Differential Scanning Calorimetry (DSC): Provides information on the melting point and thermal stability of the co-crystals compared to the individual components.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Can indicate changes in hydrogen bonding environments through shifts in vibrational frequencies of the functional groups involved.
Visualizations
The following diagrams illustrate the proposed experimental workflow and the logic for co-former selection.
Caption: Experimental workflow for co-crystal screening and characterization.
Caption: Logical diagram for co-former selection based on hydrogen bonding.
Conclusion
While specific experimental data on the co-crystals of this compound is not yet widely available, this guide provides a comprehensive and objective framework for initiating such a study. By following the outlined experimental protocols, researchers can systematically screen for, synthesize, and characterize novel co-crystals of this API. The comparative analysis of crystallographic and other physicochemical data will be instrumental in selecting co-crystal candidates with improved properties for further pharmaceutical development. The use of robust analytical techniques, particularly single-crystal X-ray diffraction, is paramount for elucidating the precise solid-state structure and intermolecular interactions that govern the behavior of these multi-component systems.
A Comparative Guide to Alternatives for 3-Amino-4-bromo-6-chloropyridazine in Drug Synthesis
Introduction: The synthesis of novel active pharmaceutical ingredients (APIs) relies heavily on the use of versatile chemical intermediates that serve as foundational scaffolds. 3-Amino-4-bromo-6-chloropyridazine is a prominent heterocyclic building block, valued for its trifunctional nature. The strategic placement of an amino group, a bromine atom, and a chlorine atom on the pyridazine ring provides multiple reactive sites for derivatization.[1][2] The bromine atom at the C4 position is particularly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the chlorine at C6 offers a secondary site for substitution, often under different reaction conditions.[3][4] The amino group at C3 provides an additional handle for fine-tuning the pharmacological properties of the final molecule.[1]
This guide provides a comparative analysis of viable alternative intermediates to this compound. It explores alternatives based on different halogenation patterns and bioisosteric replacement of the core scaffold, offering researchers objective data to inform their synthetic strategies.
Profile of this compound
This intermediate is a cornerstone for building complex molecules, especially in the development of potent enzyme inhibitors for therapeutic areas like neurology and inflammatory diseases.[1][3] Its utility stems from the differential reactivity of its two halogen atoms, enabling sequential and regioselective functionalization.
Caption: Chemical structure of this compound.
Candidate Alternatives and Comparative Data
The selection of an intermediate is often guided by factors such as precursor availability, cost, and desired reactivity in key synthetic steps. Below are key alternatives, including variations in halogen substitution and bioisosteric replacements, which offer distinct advantages.
-
3-Amino-4,6-dichloropyridazine: A direct analogue where the reactive bromine is replaced by a less reactive chlorine. This can be advantageous for achieving selectivity in molecules with multiple reactive halogens or when a milder reaction is desired. It is typically synthesized from the common starting material 3,6-dichloropyridazine.[5][6]
-
3-Amino-6-chloro-4-iodopyridazine: Replacing bromine with iodine significantly increases the reactivity of the C4 position in palladium-catalyzed cross-coupling reactions. This is consistent with the general halogen reactivity trend (I > Br > Cl) for oxidative addition.[4] This intermediate is ideal for syntheses where the C4-coupling is sluggish or requires harsh conditions.
-
3-Amino-6-chloropyrazine-2-carboxylic Acid: A bioisosteric alternative where the pyridazine core is replaced by a pyrazine.[7][8] Bioisosteres are groups with similar physical or chemical properties that impart similar biological properties to a molecule.[7][9] This pyrazine-based intermediate introduces a carboxylic acid group, providing a different reactive handle for amide couplings or other transformations, thus expanding the accessible chemical space.[10]
Data Presentation: Comparison of Chemical Intermediates
| Feature | This compound | 3-Amino-4,6-dichloropyridazine | 3-Amino-6-chloro-4-iodopyridazine | 3-Amino-6-chloropyrazine-2-carboxylic Acid |
| Structure | ||||
| Molecular Weight | 208.44 g/mol [3] | 164.00 g/mol | 255.45 g/mol | 173.56 g/mol [8] |
| Key Precursor | 3-Amino-6-chloropyridazine[3] | 3,6-Dichloropyridazine[6] | 3-Amino-6-chloropyridazine | Varies (e.g., substituted pyrazines)[11] |
| Reactivity at C4 | High (Pd-catalyzed coupling)[3] | Moderate (Less reactive than C-Br) | Very High (More reactive than C-Br) | N/A (Functionalized with -COOH) |
| Potential Advantage | Balanced reactivity, well-established protocols. | Lower cost, allows for selective reactions. | Enables difficult couplings, milder conditions. | Bioisosteric replacement, alternative coupling handle. |
| Potential Disadvantage | May require forcing conditions for C6 substitution. | C4 coupling can be sluggish. | Higher cost, potential for over-reactivity. | Different scaffold may alter biological activity. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis of a common precursor, the target intermediate, and its application in a key transformation.
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine
This procedure describes the selective amination of 3,6-dichloropyridazine, a common starting material.
-
Materials: 3,6-Dichloropyridazine, ammonia water (28%), solvent (e.g., an alcohol like n-butanol or water).[6][12]
-
Procedure:
-
Charge a pressure-rated reactor (autoclave) with 3,6-dichloropyridazine and the chosen solvent.[5][12]
-
Add ammonia water. The molar ratio of 3,6-dichloropyridazine to ammonia can range from 1:0.5 to 1:7.5.[12]
-
Seal the reactor and heat the mixture to a temperature between 30-180°C. The reaction is typically monitored for completion over 5-26 hours.[12]
-
After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure 3-amino-6-chloropyridazine.[12]
-
Protocol 2: Synthesis of this compound
This protocol details the regioselective bromination of 3-amino-6-chloropyridazine.
-
Materials: 3-Amino-6-chloropyridazine, elemental bromine (Br₂), acetic acid, sodium acetate (NaOAc).[3]
-
Procedure:
-
Dissolve 3-amino-6-chloropyridazine in glacial acetic acid in a round-bottom flask.
-
Add sodium acetate to act as a base.
-
Cool the mixture in an ice bath and slowly add a solution of bromine in acetic acid dropwise with stirring. The amino group at C3 directs the electrophilic bromination to the C4 position.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-18 hours until TLC or GC analysis indicates full conversion.[3]
-
Quench the reaction by pouring it into a solution of sodium thiosulfate to neutralize unreacted bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product, which can be further purified if necessary. Yields under optimized conditions can exceed 99%.[3]
-
Protocol 3: Representative Buchwald-Hartwig Amination
This generalized protocol illustrates the use of a halo-pyridazine intermediate in a palladium-catalyzed C-N bond formation, a key reaction in drug discovery.[13] This procedure is adapted from a similar transformation.[14]
-
Materials: Aryl halide (e.g., this compound), amine, palladium catalyst (e.g., [Pd₂(dba)₃]), phosphine ligand (e.g., (±)-BINAP), strong base (e.g., NaOtBu), and an anhydrous solvent (e.g., toluene).[13][14]
-
Procedure:
-
In a glovebox or using Schlenk techniques under an inert atmosphere (Argon), charge a dry Schlenk vessel with the aryl halide, amine, palladium catalyst, ligand, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the resulting mixture to 80-100°C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a solvent like diethyl ether.[14]
-
Wash the mixture with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.[14]
-
Remove the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired aryl amine.
-
Visualizations of Pathways and Workflows
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 446273-59-2 [smolecule.com]
- 4. This compound | 446273-59-2 | Benchchem [benchchem.com]
- 5. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 6. jofamericanscience.org [jofamericanscience.org]
- 7. mdpi.com [mdpi.com]
- 8. 3-Amino-6-chloropyrazine-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to Analytical Methods for the Quantification of 3-Amino-4-bromo-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methodologies for the quantitative determination of 3-Amino-4-bromo-6-chloropyridazine. Given the absence of a standardized, published method for this specific compound, this document outlines two robust analytical techniques, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for structurally analogous compounds. The information presented is intended to assist researchers in selecting and developing a reliable quantitative method for their specific application.
The methodologies are detailed with experimental protocols and performance characteristics, drawing from validated methods for similar halogenated pyridazine derivatives. All quantitative data is summarized for ease of comparison, and a workflow diagram is provided for the recommended primary method.
Comparison of Analytical Methods
The two primary methods proposed for the quantification of this compound are HPLC-MS/MS and GC-MS. HPLC-MS/MS is generally preferred for its high sensitivity, selectivity, and suitability for polar and thermally labile compounds. GC-MS serves as a viable alternative, particularly for volatile and thermally stable analytes.
Table 1: Comparison of Quantitative Performance for Proposed Analytical Methods
| Parameter | HPLC-MS/MS Method (Adapted from Pyridafol Analysis) | GC-MS Method (Adapted from Pyridaben Analysis) |
| Principle | Liquid chromatography separation followed by mass spectrometric detection of precursor and product ions. | Gas chromatography separation followed by mass spectrometric detection of characteristic fragment ions. |
| Limit of Detection (LOD) | Estimated: 0.001 - 0.005 µg/L | Estimated: 0.005 - 0.01 mg/kg |
| Limit of Quantification (LOQ) | Estimated: 0.005 µg/L[1] | 0.01 mg/kg[2][3] |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 70 - 120%[1] | 75 - 124%[2][3] |
| Precision (RSD) | < 20% | < 15% |
| Sample Throughput | High | Moderate to High |
| Matrix Effects | Can be significant, often requires matrix-matched standards or internal standards. | Can be significant, may require sample cleanup. |
| Derivatization Required | No | Generally no, but may be used to improve volatility and peak shape. |
Experimental Protocols
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
This method is adapted from the validated analysis of pyridafol (6-chloro-3-phenylpyridazin-4-ol), a structurally related compound.[4]
a. Sample Preparation (Aqueous Samples)
-
To a 10 mL water sample, add an appropriate internal standard.
-
Add 10 mL of 0.2% formic acid in acetonitrile.
-
Vortex the sample for 1 minute.
-
Transfer an aliquot to an autosampler vial for analysis.
b. Sample Preparation (Solid Samples - adapted from QuEChERS)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common approach for extracting pesticides from solid matrices.[5][6][7]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
For cleanup, pass the extract through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.
-
Vortex and centrifuge.
-
Transfer the final extract for LC-MS/MS analysis.
c. HPLC-MS/MS Instrumental Parameters
-
HPLC System: Agilent 1200 Series Infinity or equivalent.
-
Column: Thermo BDS Hypersil C18 (50 mm x 2.1 mm, 3 µm particle size) or equivalent.[4]
-
Column Temperature: 40 °C.[4]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Predicted MRM Transitions for this compound (C₄H₃BrClN₃, MW: 208.44):
-
Precursor Ion [M+H]⁺: m/z 208.9
-
Product Ions (Collision Energy to be optimized): Transitions would be determined by infusing a standard of the analyte and selecting the most stable and abundant fragment ions.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on the analysis of pyridaben, another pyridazine-containing pesticide.[2][3]
a. Sample Preparation
-
Homogenize 10 g of the sample with 20 mL of acetone.
-
Filter the extract and concentrate to approximately 1 mL using a rotary evaporator.
-
Add 5 mL of dichloromethane and 5 mL of saturated sodium chloride solution.
-
Shake and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a stream of nitrogen.
-
The extract is ready for GC-MS analysis.
b. GC-MS Instrumental Parameters
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Characteristic Ions for this compound: To be determined from the mass spectrum of a pure standard. The molecular ion (m/z 208) and characteristic isotopic pattern from bromine and chlorine would be expected.
Methodology Visualization
The following diagram illustrates the general workflow for the recommended HPLC-MS/MS method for the quantification of this compound.
Caption: HPLC-MS/MS analytical workflow.
This guide provides a starting point for developing a validated analytical method for this compound. It is crucial to perform method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[8][9][10][11] This includes assessing specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.
References
- 1. epa.gov [epa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. epa.gov [epa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 11. database.ich.org [database.ich.org]
Potency Showdown: A Comparative Guide to Kinase Inhibitors Derived from 3-Amino-4-bromo-6-chloropyridazine
For Immediate Release
Researchers in the fields of oncology and immunology now have access to a detailed comparative guide on the potency of kinase inhibitors synthesized from the versatile 3-Amino-4-bromo-6-chloropyridazine scaffold. This publication provides a head-to-head comparison of derivatives targeting key kinases in cancer and immune signaling pathways, supported by comprehensive experimental data and methodologies to aid in drug discovery and development.
This guide focuses on two promising classes of inhibitors: imidazo[1,2-b]pyridazines targeting FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD), a critical driver in Acute Myeloid Leukemia (AML), and 3-oxo-2,3-dihydropyridazines designed to inhibit Interleukin-2-inducible T-cell kinase (ITK), a key regulator of T-cell signaling.
Potency Comparison of Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors derived from the this compound framework, showcasing their potency against their respective kinase targets.
| Compound ID | Scaffold | Target Kinase | IC50 |
| Compound 34f | Imidazo[1,2-b]pyridazine | FLT3-ITD | 4 nM[1][2][3][4][5] |
| FLT3-D835Y | 1 nM[1][2][3][4][5] | ||
| Compound 9 | 3-oxo-2,3-dihydropyridazine | ITK | 0.87 µM[6][7] |
| Compound 22 | 3-oxo-2,3-dihydropyridazine | ITK | 0.19 µM[6][7] |
Experimental Protocols
Detailed methodologies for the key in vitro kinase inhibition assays are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines the determination of inhibitor potency against FLT3 kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant FLT3-ITD enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compounds (e.g., Compound 34f)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO vehicle control.
-
Enzyme Addition: Add 2 µL of recombinant FLT3-ITD enzyme in Kinase Buffer to each well.
-
Initiation of Kinase Reaction: Add 2 µL of a mixture containing the substrate and ATP in Kinase Buffer to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[8]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro ITK Inhibition Assay (LanthaScreen™ TR-FRET Kinase Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the ITK kinase, which is competed by the inhibitor.[9]
Materials:
-
Recombinant ITK enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase Tracer
-
Test compounds (e.g., Compound 9, Compound 22)
-
TR-FRET Dilution Buffer
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: Add 5 µL of the diluted compound or DMSO vehicle control to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Add 5 µL of a pre-mixed solution containing the ITK enzyme and the Eu-anti-tag antibody.
-
Tracer Addition: Add 5 µL of the Kinase Tracer to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
-
Data Analysis: Calculate the emission ratio and plot it against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanisms of Action
To better understand the context in which these inhibitors function, the following diagrams illustrate the targeted signaling pathways and the experimental workflow.
Caption: FLT3-ITD Signaling Pathway and Inhibition by Compound 34f.
Caption: ITK Signaling Pathway and Inhibition by pyridazine derivatives.
Caption: General Experimental Workflow for In Vitro Kinase Inhibition Assays.
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
Comparative Performance Analysis of 3-Amino-4-bromo-6-chloropyridazine in the Synthesis of Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Amino-4-bromo-6-chloropyridazine, a key intermediate in pharmaceutical synthesis, against alternative building blocks. The performance is evaluated based on reactivity in key synthetic transformations and the biological activity of the resulting compounds, supported by experimental data from peer-reviewed studies.
Introduction to this compound
This compound is a halogenated pyridazine derivative widely employed as a versatile starting material in the synthesis of complex heterocyclic compounds. Its primary application lies in the construction of fused bicyclic systems, such as imidazo[1,2-b]pyridazines, which are prominent scaffolds in the development of novel therapeutics, including phosphodiesterase 10A (PDE10A) inhibitors. The strategic placement of amino, bromo, and chloro substituents provides multiple reactive sites for sequential and selective functionalization.
A typical Certificate of Analysis for this compound indicates a purity of 97-98%, presenting as a white to off-white crystalline solid.[1][2] Its performance as a synthetic intermediate is largely defined by its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3]
Comparison with Alternative Starting Materials
The utility of this compound can be effectively benchmarked against other 3-amino-6-halopyridazines in the synthesis of biologically active molecules. This comparison focuses on the synthesis of imidazo[1,2-b]pyridazines, a class of compounds investigated for their potential in treating neurodegenerative diseases.
Synthetic Versatility and Product Performance
The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-aminopyridazine derivative with an α-haloketone. The nature of the halogen substituent at the 6-position of the pyridazine ring influences the subsequent functionalization and, ultimately, the biological activity of the final product.
A study focused on developing ligands for β-amyloid plaques provides a basis for comparing the performance of various 6-substituted imidazo[1,2-b]pyridazines derived from different 3-amino-6-halopyridazines. The data from this study is summarized below.
| Starting Material Analogue | Resulting 6-Substituent | Resulting Compound | Binding Affinity (Ki, nM) for Aβ1-40 aggregates |
| 3-Amino-6-chloropyridazine | -Cl | 2-(4'-Dimethylaminophenyl)-6-chloroimidazo[1,2-b]pyridazine | 48.7 ± 5.4 |
| 3-Amino-6-fluoropyridazine | -F | 2-(4'-Dimethylaminophenyl)-6-fluoroimidazo[1,2-b]pyridazine | 35.2 ± 3.1 |
| 3-Amino-6-iodopyridazine | -I | 2-(4'-Dimethylaminophenyl)-6-iodoimidazo[1,2-b]pyridazine | 25.5 ± 2.8 |
| N/A (via substitution) | -SCH3 | 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11.0 ± 1.5 |
| N/A (via substitution) | -OCH3 | 2-(4'-Dimethylaminophenyl)-6-methoxyimidazo[1,2-b]pyridazine | 15.3 ± 2.0 |
Data extracted from a study on imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques.
The data indicates that while various halogenated precursors can be utilized, the subsequent modification of the 6-position to introduce groups like methylthio (-SCH3) or methoxy (-OCH3) can lead to compounds with higher binding affinity. This compound, with its two distinct halogen atoms, offers the advantage of selective functionalization at either the 4- or 6-position, providing a pathway to a wider range of analogues.
Experimental Protocols
Detailed methodologies for key reactions involving this compound and its analogues are provided below.
Synthesis of Imidazo[1,2-b]pyridazine Core
This protocol describes the general procedure for the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.
Materials:
-
3-Amino-6-halopyridazine (e.g., 3-Amino-6-chloropyridazine)
-
α-Bromoketone (e.g., 2-bromo-4'-dimethylaminoacetophenone)
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
Procedure:
-
A mixture of the 3-amino-6-halopyridazine (1.0 eq.), the α-bromoketone (1.1 eq.), and sodium bicarbonate (2.0 eq.) in ethanol is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired imidazo[1,2-b]pyridazine derivative.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a halogenated pyridazine with an arylboronic acid.
Materials:
-
Halogenated pyridazine (e.g., this compound)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvent (e.g., 1,2-dimethoxyethane (DME) and water)
Procedure:
-
To a reaction vessel is added the halogenated pyridazine (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
The solvent mixture (e.g., DME/water 4:1) is added, and the reaction is heated to 80-90 °C for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic transformations and logical relationships in the utilization of this compound.
Caption: Synthetic utility of this compound.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies [mdpi.com]
- 3. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of 3-Amino-4-bromo-6-chloropyridazine: A Comprehensive Guide
For Immediate Reference: Treat 3-Amino-4-bromo-6-chloropyridazine as a hazardous, halogenated organic waste. Segregate from other waste streams and handle with appropriate personal protective equipment. In case of a spill, use an inert absorbent material for containment and cleanup.
Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper management of waste containing this compound.
Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The known hazards associated with this compound necessitate careful handling to avoid exposure.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Protective Clothing | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent chemical exposure and environmental contamination.
1. Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated. For significant spills, evacuate the immediate area.
2. Contain the Spill: Use an inert absorbent material to contain the spill. Suitable materials include:
- Vermiculite
- Sand
- Commercial chemical absorbents rated for halogenated organic compounds.
3. Clean Up: Once the spill is absorbed, carefully sweep the material into a designated, sealable waste container for hazardous materials.
4. Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound waste must be conducted in accordance with local, state, and federal regulations. The following is a general workflow for proper disposal in a laboratory setting.
Waste Container Labeling
Proper labeling of hazardous waste containers is mandatory. The label must be clearly visible and contain the following information:
-
The words "Hazardous Waste"
-
Chemical Name: this compound
-
CAS Number: 446273-59-2
-
Hazard Characteristics: Toxic, Irritant
-
Generator's Name and Contact Information
Chemical Incompatibilities
To prevent dangerous chemical reactions, do not mix waste containing this compound with the following:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates)[1]
-
Strong Acids
-
Strong Bases
-
Non-halogenated organic waste streams
The following diagram illustrates the critical importance of waste segregation.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Personal protective equipment for handling 3-Amino-4-bromo-6-chloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-4-bromo-6-chloropyridazine (CAS #: 446273-59-2). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[1] The signal word for this chemical is "Warning" or "Danger"[1][2].
The following table summarizes the required personal protective equipment (PPE) for handling this compound.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Receiving and Storage | Safety goggles | Chemical-resistant gloves | Not generally required if containers are sealed and intact | Laboratory coat |
| Weighing and Aliquoting | Chemical splash goggles[3] | Chemical-resistant gloves (e.g., nitrile)[3] | Approved mask/respirator[3] | Laboratory coat[3] |
| Experimental Use | Chemical splash goggles[3] | Chemical-resistant gloves[3] | Approved mask/respirator[3] | Laboratory coat[3] |
| Spill Cleanup | Chemical splash goggles[3] | Chemical-resistant gloves[3] | Approved mask/respirator[3] | Protective clothing[3] |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves | Approved mask/respirator | Laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the standard operating procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard symbols.
-
If the container is compromised, do not handle it directly. Follow your institution's spill response protocol.
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
The recommended storage temperature is in a refrigerator.[2][4]
-
Store away from incompatible materials, such as oxidizing agents.[3]
-
Ensure the storage area is clearly marked with the appropriate hazard warnings.
3. Weighing and Aliquoting:
-
All handling of the solid compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[3]
-
Use non-sparking tools to prevent ignition.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
To minimize dust formation, handle the solid carefully.
-
Prepare solutions in the fume hood.
4. Experimental Use:
-
All experiments involving this compound should be performed within a chemical fume hood.[3]
-
Ensure all glassware and equipment are clean and dry before use.
-
Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Wash hands thoroughly after handling.[3]
5. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material, such as sand or vermiculite.[3]
-
Collect the absorbed material into a tightly sealed container for disposal.[3]
-
Do not allow the material to enter drains or water courses.[3]
6. Disposal Plan:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Follow all local, state, and national regulations for hazardous waste disposal.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal procedures. The disposal should be handled by a licensed disposal authority.[3]
Workflow for Safe Handling
The following diagram illustrates the key stages and safety precautions for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
